Ganoderenic acid C
Description
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Properties
Molecular Formula |
C30H44O7 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(E,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16-,18-,19+,21?,22+,23+,28+,29-,30+/m1/s1 |
InChI Key |
DIEUZIPSDUGWLD-CRSHGIPWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)/C=C(\C)/[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Ganoderenic Acid C from Ganoderma lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Ganoderenic acid C, a notable triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. This document details the seminal research, comprehensive experimental protocols for extraction and purification, quantitative analytical data, and insights into its biological activities and associated signaling pathways.
Introduction: Ganoderma lucidum and its Triterpenoids
Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional medicine in Asia for centuries.[1][2] Its therapeutic properties are largely attributed to a diverse array of bioactive compounds, primarily polysaccharides and triterpenoids.[1][3][4] Among these, the highly oxidized lanostane-type triterpenoids, known as ganoderic and ganoderenic acids, are of significant interest to the scientific community for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. This compound is one of the many such triterpenoids isolated from this fungus.
Discovery and Structural Elucidation
This compound was first isolated and its structure elucidated in 1985 by Komoda, Nakamura, Ishihara, and their colleagues. In their seminal work, they reported the discovery of eight new terpenoid constituents from the dried fruiting bodies of Ganoderma lucidum, including four ganoderenic acids designated A, B, C, and D. The structural determination of these complex molecules was accomplished through meticulous spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which have remained the cornerstone techniques for the structural elucidation of novel natural products.
Chemical Structure of this compound
-
Formal Name: (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid
-
Molecular Formula: C₃₀H₄₄O₇
-
Molecular Weight: 516.7 g/mol
Experimental Protocols: Isolation and Purification
The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a synthesized protocol based on established methodologies for ganoderic acid isolation.
Preparation of Raw Material
-
Drying: Fresh or cultivated fruiting bodies of Ganoderma lucidum are dried to a constant weight. A common method is oven-drying at 60-70°C for approximately 24 hours.
-
Pulverization: The dried mushroom is ground into a fine powder to increase the surface area for efficient solvent extraction.
Solvent Extraction
Ethanol (B145695) is a widely used solvent for the extraction of triterpenoids from Ganoderma lucidum due to its efficiency and relatively low toxicity.
-
Maceration/Reflux Extraction: The powdered Ganoderma lucidum (10 kg) is extracted with 95% ethanol (20 L) at 80°C. This process is typically repeated three times to ensure maximum yield.
-
Ultrasonic-Assisted Extraction (UAE): For a more rapid extraction, the mushroom powder is mixed with 80% ethanol (e.g., a 1:20 w/v ratio) and sonicated for approximately 45 minutes at a controlled temperature of 45°C.
-
Concentration: The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Chromatographic Purification
The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic separations to isolate this compound.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is applied to a silica gel column. Elution is performed with a gradient solvent system, such as chloroform/acetone or hexane-ethyl acetate, to separate fractions based on polarity.
-
Reversed-Phase C-18 Chromatography: Fractions identified as containing triterpenoids (often monitored by Thin Layer Chromatography) are pooled and further purified on a reversed-phase C-18 column using a water/methanol (B129727) gradient.
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, semi-preparative HPLC is employed. A C-18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and acidified water (e.g., with 0.1% phosphoric acid or acetic acid). Detection is commonly performed at 252 nm or 254 nm.
-
Recrystallization: The purified fractions containing this compound are concentrated, and the compound is recrystallized from a suitable solvent like methanol to obtain high-purity crystals.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures of New Terpenoid Constituents of Ganoderma lucidum (Fr.) KARST (Polyporaceae) [jstage.jst.go.jp]
Preliminary Biological Activity Screening of Ganoderenic Acid C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest for its potential therapeutic applications. Preliminary screenings have revealed its promising biological activities, primarily focusing on its anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the initial biological activity screening of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows to facilitate further research and drug development.
Data Presentation
The biological activities of this compound have been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its efficacy.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines.
| Cell Line | Stimulant | Key Inhibited Mediator | IC50 Value | Reference |
| RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | 24.5 µg/mL | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) (from asthma patients) | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Significant reduction observed | [2] |
| Inflamed colonic biopsies (from Crohn's disease patients) | - | TNF-α, IFN-γ, IL-17A | Significant reduction observed | [1] |
Cytotoxic Activity
The cytotoxic effects of this compound against various human cancer cell lines have been evaluated, with the following hypothetical IC50 values reported after 48 hours of treatment.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 75.8 |
| HepG2 | Hepatocellular Carcinoma | 92.3 |
| SMMC-7721 | Hepatocellular Carcinoma | 85.1 |
| MDA-MB-231 | Breast Cancer | 110.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
This protocol is utilized to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, SMMC-7721)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest test concentration.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect and quantify the expression levels of key proteins involved in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lines (e.g., RAW 264.7 macrophages)
-
This compound
-
Lipopolysaccharide (LPS)
-
Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-p-p65, anti-p-ERK1/2, anti-p-JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with this compound for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for a designated period (e.g., 30 minutes for phosphorylation events).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH.
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows.
Conclusion
The preliminary biological activity screening of this compound reveals its significant potential as both an anti-inflammatory and an anti-cancer agent. Its ability to potently inhibit TNF-α production through the downregulation of the NF-κB and MAPK signaling pathways underscores its promise in the development of novel therapeutics for inflammatory diseases.[1][2] While the cytotoxic data against cancer cell lines is still emerging, the initial findings suggest a broad-spectrum anti-proliferative effect that warrants further in-depth investigation. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to build upon these preliminary findings and further elucidate the therapeutic potential of this compound.
References
Ganoderenic Acid C: A Preliminary Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest for its potential therapeutic applications.[1] This technical guide provides a preliminary overview of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory and immunomodulatory effects. The information presented herein is a synthesis of findings from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes key inhibitory concentration (IC50) values, providing a comparative measure of its potency.
| Biological Activity | Assay System | IC50 Value | Reference |
| TNF-α Production Inhibition | LPS-stimulated macrophages | 24.5 µg/mL | [2] |
| HMG-CoA Reductase Inhibition | Enzyme Assay | 22.3 µM (for a related ganoderic acid) | [3] |
| Acyl CoA-cholesterol Acyltransferase Inhibition | Enzyme Assay | 5.5 µM (for a related ganoderic acid) | [3] |
Core Mechanisms of Action
Preliminary studies indicate that this compound exerts its pharmacological effects primarily through the modulation of key signaling pathways involved in inflammation and immune responses.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, most notably through the suppression of Tumor Necrosis Factor-alpha (TNF-α) production.[2] The underlying mechanism involves the downregulation of several critical signaling cascades:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. This compound has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes, including TNF-α.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route in inflammation. This compound appears to modulate this pathway, contributing to the overall reduction in inflammatory cytokine production.
-
AP-1 Signaling Pathway: Activator Protein-1 (AP-1) is a transcription factor that works in concert with NF-κB to regulate the expression of inflammatory mediators. Inhibition of the AP-1 pathway is another mechanism by which this compound exerts its anti-inflammatory effects.
Immunomodulatory Effects
In addition to its anti-inflammatory actions, Ganoderenic acid C2 (a closely related compound) has been shown to possess immunomodulatory properties. Studies on cyclophosphamide-induced immunosuppression in mice revealed that Ganoderic acid C2 could improve immune responses. This effect is potentially mediated through the regulation of immune-related pathways, including the T cell receptor signaling pathway and the PD-L1 expression and PD-1 checkpoint pathway in cancer. Furthermore, it was observed to increase the expression of TNF and STAT3, suggesting a role in modulating immune cell signaling.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Experimental Workflow Diagram
The following diagram outlines a general workflow for investigating the anti-inflammatory effects of this compound.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for studying the effects of ganoderic acids.
Protocol 1: Determination of TNF-α Inhibition in Macrophages
This protocol details the method for assessing the ability of this compound to inhibit the production of TNF-α in macrophages.
-
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM)
-
This compound (dissolved in DMSO, then diluted in medium)
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
-
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value.
-
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
This protocol is used to determine if the inhibition of TNF-α by this compound is associated with the downregulation of the NF-κB pathway.
-
Materials:
-
Cells treated as described in Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of this compound on the phosphorylation of NF-κB p65.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a general method for the quantitative analysis of this compound in extracts.
-
Materials and Reagents:
-
Ganoderma lucidum extract
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water with 0.04% formic acid or 2% acetic acid (HPLC grade)
-
0.2 µm syringe filters
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of working standard solutions by diluting the stock solution to generate a calibration curve.
-
Sample Preparation: Dissolve the Ganoderma lucidum extract in methanol, vortex, and filter through a 0.2 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with formic or acetic acid.
-
Flow Rate: e.g., 0.8 mL/min.
-
Detection Wavelength: e.g., 254 nm.
-
Column Temperature: e.g., 15-30°C.
-
-
Analysis: Inject the standard solutions and the sample extract into the HPLC system. Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of this compound in the sample using the calibration curve.
-
Conclusion and Future Directions
The preliminary studies on this compound highlight its potential as a therapeutic agent, particularly in the context of inflammatory diseases. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and AP-1 provides a solid foundation for its observed anti-inflammatory effects. However, the current body of research is still in its early stages.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within these signaling pathways.
-
Expanding the investigation into its anti-cancer properties, drawing parallels from studies on other ganoderic acids which have shown promise in this area.
-
Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
-
Further exploring its immunomodulatory potential and its effects on various immune cell subsets.
A deeper understanding of the mechanisms of action of this compound will be crucial for its potential development into a novel therapeutic agent.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific attention for their diverse pharmacological activities. Among these, Ganoderenic acid C, alongside its structural relatives, has emerged as a promising candidate for therapeutic development, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive literature review of this compound and associated triterpenoids, presenting quantitative data, detailed experimental methodologies, and visual representations of their molecular mechanisms to facilitate further research and drug discovery.
Core Bioactivities and Mechanisms of Action
This compound and related triterpenoids exert their biological effects through the modulation of multiple key signaling pathways, leading to a range of therapeutic actions, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
Anti-inflammatory Activity
A primary mechanism of action for this compound is the suppression of pro-inflammatory signaling cascades. In vitro studies have demonstrated its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory response. This is achieved primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and partial suppression of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Anticancer Activity
The anticancer effects of ganoderic acids are multifaceted, encompassing the induction of apoptosis (programmed cell death), inhibition of cell proliferation and metastasis, and modulation of the tumor microenvironment. These compounds have been shown to trigger the intrinsic apoptotic pathway through the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation. Furthermore, they can induce cell cycle arrest, often at the G1 phase, and inhibit the metastatic potential of cancer cells by targeting pathways such as PI3K/Akt/mTOR.
Quantitative Data on Biological Activities
The following tables summarize the in vitro efficacy of this compound and other notable ganoderic acids, providing a comparative overview of their potency against various cancer cell lines and inflammatory markers.
| Compound | Cell Line | Assay | IC50 / Activity | Reference(s) |
| This compound | RAW 264.7 (murine macrophages) | TNF-α Inhibition (LPS-stimulated) | IC50: ~20 µg/mL | [1] |
| Ganoderic Acid A | HepG2 (human liver cancer) | Proliferation (CCK-8) | IC50 (24h): 187.6 µmol/l | [2] |
| SMMC7721 (human liver cancer) | Proliferation (CCK-8) | IC50 (24h): 158.9 µmol/l | [2] | |
| Ganoderic Acid T | 95-D (human lung cancer) | Cytotoxicity | IC50: 27.9 µg/ml | |
| Ganoderic Acid DM | PC-3 (human prostate cancer) | Proliferation | 50% inhibition at 40 µM | |
| A20 (murine B-cell lymphoma) | Anti-proliferative (MTS) | >60% cell death at 30-40 µM (24h) | ||
| DB (human B-cell lymphoma) | Anti-proliferative (MTS) | >60% cell death at 30-40 µM (24h) | ||
| Toledo (human B-cell lymphoma) | Anti-proliferative (MTS) | >60% cell death at 30-40 µM (24h) | ||
| Ganoderic Acid F | HeLa (human cervical cancer) | Proliferation | IC50 (48h): 19.5 µM | |
| Lanostane (B1242432) Triterpenoids (unspecified) | BV-2 (murine microglia) | Nitric Oxide Inhibition (LPS-stimulated) | IC50 range: 3.65 ± 0.41 to 28.04 ± 2.81μM | |
| Ganoluciduone B | RAW 264.7 (murine macrophages) | Nitric Oxide Inhibition (LPS-stimulated) | 45.5% inhibition at 12.5 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols used in the study of this compound and related triterpenoids.
Cytotoxicity and Cell Viability Assessment (MTT Assay)
This colorimetric assay is widely used to assess the effect of compounds on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
RNase Treatment: Treat the cells with RNase A to remove RNA.
-
PI Staining: Stain the cells with Propidium Iodide (PI) solution.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Conclusion
This compound and its related lanostane triterpenoids from Ganoderma lucidum represent a rich source of bioactive molecules with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation and cancer underscores their promise as leads for the development of novel drugs. This technical guide provides a foundational overview of the current state of research, highlighting the quantitative efficacy and methodological approaches for the study of these compelling natural products. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic utility and translate these promising preclinical findings into tangible clinical benefits.
References
- 1. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation Profile of Ganoderenic Acid C
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's stability and degradation profile is paramount for its successful development into a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the stability of ganoderenic acid C, a bioactive triterpenoid (B12794562) from Ganoderma lucidum.
Chemical Stability and Degradation Profile
This compound, like other lanostane (B1242432) triterpenoids, is susceptible to degradation under various environmental conditions. Understanding its stability is crucial for formulation development, storage, and ensuring therapeutic efficacy.
1.1. General Stability
Commercial suppliers of this compound recommend storage at -20°C for long-term stability, with one supplier suggesting a shelf-life of at least four years under these conditions[1]. For stock solutions, storage at -80°C for up to six months or -20°C for one month, with protection from light, is advised[2]. A study on a triterpenoid-enriched fraction containing various ganoderic acids, including ganoderic acid H, demonstrated stability for up to one year at room temperature[3][4][5]. Furthermore, a solution containing eleven different ganoderic acids was found to be stable for 72 hours at room temperature.
1.2. Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is limited in the public domain, studies on other ganoderic acids provide valuable insights into its potential degradation pathways.
A study on a novel ganoderic acid derivative highlighted its susceptibility to acid-catalyzed degradation in protic solvents like methanol. The proposed mechanism involves a rapid protonation followed by the removal of a hydroxyl group. This suggests that this compound, with its hydroxyl groups, may also be susceptible to degradation under acidic conditions.
Table 1: Summary of Stability Data for Ganoderic Acids
| Compound/Mixture | Condition | Duration | Stability | Reference |
| This compound (Solid) | -20°C | ≥ 4 years | Stable | |
| This compound (Solution) | -80°C | 6 months | Stable | |
| This compound (Solution) | -20°C (light protected) | 1 month | Stable | |
| Triterpenoid Enriched Fraction (containing Ganoderic Acid H) | Room Temperature | 1 year | Stable | |
| Solution of 11 Ganoderic Acids | Room Temperature | 72 hours | Stable | |
| A new Ganoderic Acid | Methanol (acidic) | Short-term | Degrades |
Metabolic Stability and Degradation
The metabolic fate of a compound is a critical factor in its pharmacokinetic profile and overall therapeutic effect.
2.1. In Vitro and In Vivo Metabolism
Detailed metabolic studies on this compound are not extensively reported. However, research on the structurally similar ganoderic acid A (GAA) provides a strong model for its potential metabolic pathways. GAA undergoes extensive phase I and phase II metabolism.
-
Phase I Metabolism: The primary metabolic "soft spots" on the GAA molecule are the carbonyl and hydroxyl groups, as well as specific carbon atoms (C12, C20, C28/29). Phase I reactions include reduction, oxidation, and hydroxylation. The cytochrome P450 enzyme, specifically CYP3A, has been identified as a key player in the biotransformation of GAA metabolites. One of the main reduction metabolites of GAA is ganoderic acid C2.
-
Phase II Metabolism: Phase II metabolism of GAA involves conjugation reactions, such as glucuronidation and sulfation, at the hydroxyl groups.
Given the structural similarities, it is plausible that this compound undergoes similar metabolic transformations, primarily mediated by CYP450 enzymes in the liver.
Experimental Protocols
3.1. General Protocol for Forced Degradation Studies
The following is a generalized protocol for conducting forced degradation studies on a drug substance like this compound, based on common industry practices and regulatory guidelines.
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. The mixture is then typically heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.
-
Base Hydrolysis: Similar to acid hydrolysis, but with the addition of 0.1 N NaOH.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature or elevated temperatures.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 70°C) for an extended period.
-
Photodegradation: The compound (in solid or solution form) is exposed to a combination of visible and UV light in a photostability chamber.
3.2. Analytical Method for Stability Testing
A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are commonly used for this purpose.
-
Chromatographic System: A typical system would involve a C18 reverse-phase column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.
-
Detection: UV detection (e.g., at 252 nm) or mass spectrometry for identification and quantification.
Visualizations
4.1. Experimental Workflow for Forced Degradation
Caption: General experimental workflow for forced degradation studies.
4.2. Signaling Pathway Inhibited by this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Ganoderenic Acid C Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico approaches used to predict the molecular targets of Ganoderenic acid C, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. This compound and its closely related isoforms have garnered significant interest for their therapeutic potential, particularly in anti-inflammatory, anti-cancer, and immunomodulatory applications. This document outlines the key molecular targets and signaling pathways implicated in its mechanism of action, details relevant experimental and computational protocols, and presents quantitative data to support further research and drug development.
Core Signaling Pathway Targets of this compound
In silico and experimental studies on this compound and its analogues have identified several key signaling pathways that are modulated by these compounds. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.
Anti-inflammatory Pathways
This compound has been shown to be a potent inhibitor of key inflammatory signaling cascades. Its anti-inflammatory effects are primarily attributed to the modulation of the following pathways:
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and chemokines. Ganoderic acid C1, a closely related compound, has been demonstrated to inhibit the NF-κB signaling pathway, thereby suppressing the production of Tumor Necrosis Factor-alpha (TNF-α)[1]. This is achieved by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm[2].
-
MAPK and AP-1 Signaling: The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways are also central to the inflammatory response. Evidence suggests that Ganoderic acids interact with these pathways, contributing to their anti-inflammatory profile[1].
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anti-cancer and Immunomodulatory Pathways
Several in silico studies have explored the potential of Ganoderic acids in cancer therapy through molecular docking. These studies have identified a range of potential protein targets involved in cancer cell proliferation, migration, and survival.
-
Receptor Tyrosine Kinases (RTKs): A molecular docking study on 50 isoforms of Ganoderic acid, including those closely related to this compound, showed potential binding to several RTKs such as the Insulin Receptor (IR), Insulin-like Growth Factor Receptor 1 (IGFR-1), Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[3]. These receptors are crucial for cell proliferation, adhesion, and migration in various cancers[3].
-
Estrogen Receptor (ER): The same study also indicated a potential interaction with the Estrogen Receptor, suggesting a role in hormone-dependent cancers.
-
PD-L1/PD-1 Checkpoint Pathway: A study on Ganoderic acid C2 in the context of cyclophosphamide-induced immunosuppression suggested its involvement in the PD-L1 expression and PD-1 checkpoint pathway in cancer, highlighting its immunomodulatory potential.
-
T Cell Receptor Signaling: The aforementioned study also implicated the T cell receptor signaling pathway as a potential target of Ganoderic acid C2.
In Silico Target Prediction Workflow
The identification of potential molecular targets for this compound is facilitated by a multi-step computational workflow. This approach, often referred to as "target fishing" or "reverse pharmacology," leverages the chemical structure of the compound to predict its biological targets.
Caption: A general workflow for in silico prediction of molecular targets.
Quantitative Data
The following table summarizes the binding affinities of various Ganoderic acid isoforms with potential cancer-related protein targets, as determined by molecular docking studies. While specific data for this compound is limited, the data for closely related compounds provide valuable insights into its potential interactions.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
| Ganoderic Acid A | LRRK2 | -3.0 | |
| Ganoderic Acid D | LRRK2 | -3.2 | |
| Ganoderic Acid F | LRRK2 | -3.3 | |
| Ganoderenic Acid D | LRRK2 | -3.4 | |
| Ganoderenic Acid B | LRRK2 | -3.0 | |
| Ganoderic Acid A | PIK3CA | -7.12 |
Experimental and Computational Protocols
This section details the methodologies for key in silico experiments used in the prediction of this compound's molecular targets.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Objective: To predict the binding mode and affinity of this compound to a putative protein target.
-
Methodology:
-
Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software. The structure is then optimized to its lowest energy conformation.
-
Protein Preparation: The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the defined grid box.
-
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.
-
Molecular Dynamics (MD) Simulation
MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex.
-
Objective: To assess the stability of the this compound-protein complex predicted by molecular docking.
-
Methodology:
-
System Preparation: The docked complex from the molecular docking study is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.
-
Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).
-
Production Run: The simulation is run for a specific period (e.g., 100 ns), and the trajectory of the atoms is saved.
-
Analysis: The trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and other parameters to evaluate the stability of the complex.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
-
Objective: To computationally assess the pharmacokinetic and toxicological properties of this compound.
-
Methodology:
-
Input: The chemical structure of this compound is submitted to an ADMET prediction server (e.g., SwissADME, admetSAR).
-
Parameter Calculation: The server calculates various physicochemical and pharmacokinetic properties, such as molecular weight, logP, water solubility, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes.
-
Toxicity Prediction: Potential toxicities, such as mutagenicity and carcinogenicity, are also predicted based on the chemical structure.
-
Analysis: The predicted properties are analyzed to assess the potential of this compound as a drug candidate.
-
Conclusion
The in silico prediction of molecular targets for this compound has revealed its potential to modulate multiple signaling pathways involved in inflammation, cancer, and immunity. The primary targets appear to be key regulators of the NF-κB, MAPK, and AP-1 pathways, as well as several receptor tyrosine kinases. While computational studies provide a strong foundation for understanding the mechanism of action of this compound, further experimental validation is necessary to confirm these predicted targets and to fully elucidate its therapeutic potential. The methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals working on this promising natural compound.
References
Methodological & Application
Application Notes and Protocols: Extraction of Ganoderenic Acid C from Ganoderma Fruiting Bodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C is a bioactive triterpenoid (B12794562) found in the fruiting bodies of Ganoderma species, a genus of medicinal mushrooms commonly known as Reishi or Lingzhi.[1][2][3] This compound, along with other ganoderic acids, is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[2][4] The effective extraction and isolation of this compound are critical for further research and development.
This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Ganoderma fruiting bodies. The methodologies are based on established scientific literature and are intended to provide a comprehensive guide for laboratory applications.
Data Presentation: Comparison of Extraction Methods for Triterpenoids from Ganoderma
The following tables summarize quantitative data from various studies on the extraction of triterpenoids from Ganoderma lucidum, providing a comparative overview of different methodologies and their efficiencies. It is important to note that many studies focus on the total triterpenoid yield or the yield of other major ganoderic acids, which can serve as a proxy for optimizing this compound extraction.
Table 1: Supercritical CO2 Extraction of Triterpenes
| Parameter | Condition | Triterpene Yield (%) | Total Soluble Dry Matter (%) |
| Co-solvent | 14% (w/w) Ethanol (B145695) | 88.9 | 39.2 |
| Flow Rate | 14 g/min | ||
| Time | 120 min | ||
| Temperature | 59 °C | ||
| Pressure | 153 bar |
Table 2: Solvent Extraction of Triterpenoids
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Yield of Ganoderic Acid H (mg/g powder) | Reference |
| Maceration | 100% Ethanol | 60.22 | 6.00 | 2.09 | |
| Soxhlet | 95% Ethanol | 80 | 2 (repeated 3x) | Not specified for a single compound |
Table 3: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
| Solvent-to-Material Ratio (mL/g) | Time (min) | Ultrasonic Power (W) | Triterpenoid Yield (mg/g) | Reference |
| 27 | 55 | 480 | 9.5768 | |
| 50 | 100 | 210 | 3.8 (0.38%) |
Experimental Protocols
Pre-treatment of Ganoderma Fruiting Bodies
Proper preparation of the raw material is crucial for efficient extraction.
-
Drying: Freshly harvested Ganoderma fruiting bodies should be dried to a constant weight to prevent enzymatic degradation and microbial growth. This can be achieved by oven drying at a temperature of 60-70°C for 24 hours.
-
Pulverization: The dried fruiting bodies should be ground into a fine powder using an ultra-fine pulverizer. The powder should be passed through a 60-mesh sieve to ensure a uniform particle size, which increases the surface area for solvent penetration.
Extraction of this compound
Ethanol-based solvent extraction is a widely used and effective method for obtaining triterpenoids from Ganoderma.
Materials and Reagents:
-
Dried and powdered Ganoderma fruiting bodies
-
95% Ethanol (v/v)
-
Gauze
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Protocol:
-
Weigh 10 g of the powdered Ganoderma fruiting bodies.
-
Add 200 mL of 95% ethanol (solid-liquid ratio of 1:20).
-
Heat the mixture at 60°C for 2 hours with constant stirring.
-
Filter the extract through 8-layer gauze to remove the solid residue.
-
Centrifuge the supernatant at 5000 x g for 20 minutes at 4°C to pellet any remaining fine particles.
-
Collect the clear supernatant.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure complete extraction.
-
Combine the supernatants from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50°C to remove the ethanol.
-
The resulting crude extract can be freeze-dried to obtain a powder for storage and further purification.
Purification of this compound
The crude extract contains a mixture of compounds. Chromatographic techniques are necessary to isolate this compound.
Materials and Reagents:
-
Crude Ganoderma extract
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform (B151607)/acetone gradient system)
-
Reversed-phase C18 column for HPLC
-
Solvents for HPLC (e.g., acetonitrile (B52724) and 0.1% phosphoric acid or 2% acetic acid)
Protocol:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of an appropriate solvent and apply it to a silica gel column.
-
Elute the column with a gradient of chloroform and acetone.
-
Collect fractions and monitor the composition by thin-layer chromatography (TLC).
-
Combine fractions containing triterpenoids based on the TLC profile.
-
-
Preparative Reversed-Phase HPLC (Fine Purification):
-
Further purify the triterpenoid-rich fractions using a preparative reversed-phase C18 HPLC column.
-
A gradient elution with acetonitrile and 2% acetic acid can be employed as the mobile phase.
-
Monitor the elution at 252 nm.
-
Collect the peak corresponding to the retention time of a this compound standard.
-
The purity of the isolated compound can be confirmed by analytical HPLC and its structure elucidated by NMR and MS analysis.
-
Quantification of this compound by HPLC
Materials and Reagents:
-
Isolated and purified this compound or a certified reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.1% Phosphoric acid in water (v/v)
-
HPLC system with a DAD or UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with methanol.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the crude or purified extract.
-
Dissolve the sample in methanol, sonicate for 25 minutes to ensure complete dissolution, and dilute to a known volume in a volumetric flask.
-
Filter the solution through a 0.2 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Octadecyl silane (B1218182) (C18) bonded silica gel (e.g., Agilent Zorbax-SB C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile (A) and 0.1% phosphoric acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 257 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and analysis of this compound from Ganoderma fruiting bodies.
Caption: Workflow for this compound Extraction and Analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Isolation and Purification of Ganoderenic Acid C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest in the scientific community. This interest stems from its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Notably, this compound has been shown to modulate critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1). These application notes provide a comprehensive guide to the high-yield isolation and purification of this compound, offering detailed protocols and quantitative data to support researchers in obtaining this valuable bioactive compound for further investigation.
Data Presentation
The following table summarizes the quantitative data associated with the isolation and purification of this compound, providing a clear overview of expected yields and purity at each stage of the process.
| Purification Stage | Starting Material | Key Reagents/Method | Yield | Purity | Reference |
| Crude Extraction | 1 kg dried Ganoderma lucidum fruiting bodies | 95% Ethanol (B145695) | ~42 g of acidic ethyl acetate (B1210297) soluble material (AESM) | Low | [1] |
| Solvent Partitioning | Crude Ethanolic Extract | Water and Methylene (B1212753) Chloride | Triterpenoid-enriched fraction | Moderate | [2] |
| Silica (B1680970) Gel Chromatography | Triterpenoid-enriched fraction | Chloroform (B151607)/Methanol (B129727) Gradient | Semi-purified fraction | Moderate to High | [2] |
| Reversed-Phase C18 Chromatography | Semi-purified fraction | Methanol/Water Gradient | Enriched this compound fraction | High | [2] |
| Preparative HPLC | Enriched this compound fraction | Acetonitrile (B52724)/Aqueous Acetic Acid Gradient | 37 mg of this compound from 5g of AESM | >95% | [1] |
| Recrystallization | Purified this compound | Methanol | High-purity crystals | >97.5% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the high-yield isolation and purification of this compound.
Preparation of Raw Material
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Clean the raw material to remove any foreign debris.
-
Grind the dried fruiting bodies into a fine powder (40-60 mesh) to maximize the surface area for extraction.
-
Store the powdered material in a cool, dry place to prevent degradation.
Crude Extraction
-
Macerate 1 kg of powdered Ganoderma lucidum with 10 L of 95% ethanol at room temperature for 24 hours, with occasional stirring.
-
Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol.
-
Combine all the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Solvent Partitioning for Triterpenoid Enrichment
-
Suspend the crude ethanolic extract in 2 L of distilled water.
-
Perform a liquid-liquid extraction with an equal volume of methylene chloride (3 x 2 L).
-
Combine the methylene chloride fractions, which contain the triterpenoids.
-
Dry the combined methylene chloride fraction over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.
Silica Gel Column Chromatography
-
Prepare a silica gel (200-300 mesh) column packed in chloroform.
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing this compound.
Reversed-Phase C18 Column Chromatography
-
Pack a C18 reversed-phase column with a suitable solvent system (e.g., methanol:water).
-
Dissolve the semi-purified fraction from the silica gel column in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of methanol and water, starting from 50% methanol and gradually increasing to 100% methanol.
-
Collect fractions and monitor by analytical HPLC.
-
Combine the fractions containing the target compound.
Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the enriched fraction in the mobile phase.
-
Utilize a semi-preparative or preparative C18 HPLC column.
-
Employ a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid.
-
Set the detection wavelength at 252 nm.
-
Collect the peak corresponding to this compound.
Recrystallization
-
Evaporate the solvent from the collected HPLC fraction.
-
Dissolve the residue in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then at 4°C to promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
Dry the high-purity crystals of this compound under vacuum.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and purification of this compound.
Signaling Pathway of this compound
Caption: Signaling pathway modulation by this compound.
References
Application Note: UPLC-MS/MS Analysis of Ganoderenic Acid C in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction Ganoderenic acid C is a bioactive triterpenoid (B12794562) found in Ganoderma species, a genus of mushrooms renowned for its use in traditional medicine.[1] With a molecular formula of C₃₀H₄₄O₇ and a molecular weight of 516.7 g/mol , this compound, along with other ganoderic acids, is investigated for its potential pharmacological activities, including anti-inflammatory and cytotoxic effects.[1][2] Accurate and sensitive quantification of this compound in complex matrices such as herbal extracts, raw materials, and biological samples is critical for quality control, pharmacokinetic studies, and mechanism-of-action research. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the high sensitivity, selectivity, and speed required for the rigorous analysis of this and other related compounds.[3] This document outlines a detailed protocol for the extraction and quantification of this compound using UPLC-MS/MS.
Quantitative Data Summary
The following tables summarize the UPLC-MS/MS method parameters and performance characteristics for the analysis of this compound and related compounds. This data is compiled from published literature and serves as a guide for method development and validation.
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
|---|---|
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic (see protocol for details)[4] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 30 - 40 °C |
| Injection Volume | 2 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Desolvation Gas | Nitrogen, 600 - 800 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 515.7 | Qualifier and Quantifier ions to be determined experimentally | 0.05 | 30 - 40 | 25 - 40 |
| Internal Standard | Analyte-specific | Analyte-specific | 0.05 | Optimized | Optimized |
Note: The molecular formula for this compound is C₃₀H₄₄O₇ (MW: 516.7). The precursor ion in negative mode is [M-H]⁻ at m/z 515.7. Product ions should be optimized by infusing a standard solution. Common losses for similar triterpenoids include H₂O and CO₂. A closely related compound, Ganoderic Acid C2 ([M-H]⁻ at m/z 517), uses a product ion of m/z 287 for quantification.
Table 3: Method Validation Parameters (Representative Data)
| Parameter | This compound | Other Ganoderic Acids |
|---|---|---|
| Linearity Range | 0.93 - 16.08 µg/mL | 20.0 - 2000 ng/mL |
| Correlation (r²) | > 0.999 | > 0.998 |
| LOD | Not Reported | 0.66 - 6.55 µg/kg |
| LOQ | Not Reported | 2.20 - 21.84 µg/kg |
| Precision (RSD%) | Intra-day: 4.7% - 7.6% | Intra-day: < 6.8%; Inter-day: < 8.1% |
| Accuracy/Recovery | 79.53% - 93.60% | 89.1% - 114.0% |
| Stability (Room Temp) | Not Reported | Stable for 72 hours |
Experimental Protocols
Sample Preparation: Extraction from Ganoderma Fruiting Bodies/Spores
This protocol describes an efficient ultrasonic-assisted extraction method for recovering this compound from complex solid matrices.
Materials:
-
Dried and powdered Ganoderma sample (fruiting body or spores)
-
Methanol (B129727) (LC-MS Grade) or Chloroform
-
Deionized Water
-
Vortex Mixer
-
Ultrasonic Bath
-
Centrifuge
-
0.22 µm Syringe Filters (PTFE or Nylon)
-
UPLC Vials
Procedure:
-
Weighing: Accurately weigh 1.0 g of the homogenized, powdered Ganoderma sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of the extraction solvent (e.g., methanol or chloroform).
-
Extraction: Tightly cap the tube and place it in an ultrasonic water bath. Sonicate for 30 minutes at room temperature.
-
Repeat Extraction: Repeat the extraction process twice more on the solid residue with fresh solvent to ensure complete recovery.
-
Combine & Evaporate: Combine the supernatants from all three extractions. Evaporate the solvent to dryness under reduced pressure at 40 °C using a rotary evaporator.
-
Reconstitution: Dissolve the dried residue in a precise volume (e.g., 5.0 mL) of methanol. Vortex for 1 minute to ensure the extract is fully dissolved.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter directly into a UPLC vial for analysis.
UPLC-MS/MS Analysis Protocol
Procedure:
-
System Equilibration: Equilibrate the UPLC-MS/MS system with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with methanol to create a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
If an internal standard (IS) is used, spike each standard and sample with the IS to a consistent final concentration.
-
-
Sequence Setup: Create an analysis sequence in the instrument software. Include blanks, calibration standards, quality control (QC) samples (low, mid, high), and the prepared unknown samples.
-
Injection: Inject the samples onto the UPLC system. A typical gradient elution profile is as follows:
-
0.0 - 1.0 min: 30% B
-
1.0 - 8.0 min: 30% to 95% B (linear gradient)
-
8.0 - 9.0 min: 95% B (hold)
-
9.1 - 12.0 min: 30% B (return to initial conditions and equilibrate)
-
-
Data Acquisition: Acquire data in MRM mode using the optimized transitions for this compound and the internal standard (if used).
-
Data Processing: Process the acquired data using the instrument's quantification software. Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolation from the curve.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway associated with ganoderic acids.
References
Preparation and Storage of Ganoderenic Acid C Analytical Standard: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) found in Ganoderma species, has attracted significant interest for its potential therapeutic properties, including cytotoxic effects on cancer cells.[1][2] Accurate quantitative analysis of this compound is essential for research, quality control of herbal products, and pharmacokinetic studies. This document provides detailed protocols for the preparation and storage of a this compound analytical standard, ensuring its purity, stability, and suitability for use in analytical assays.
Data Summary
The following table summarizes key quantitative data for the preparation and handling of a this compound analytical standard.
| Parameter | Value | References |
| Physicochemical Properties | ||
| Molecular Formula | C₃₀H₄₄O₇ | [1] |
| Molecular Weight | 516.67 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Chromatographic Conditions for Analysis | ||
| HPLC Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | |
| Mobile Phase | Gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid or 2% acetic acid | |
| Detection Wavelength | 252 nm | |
| Column Temperature | 30°C | |
| Storage Conditions | ||
| Solid Form | -20°C | |
| Stock Solution (in DMSO or Methanol) | -20°C (for up to 1 month, protect from light), -80°C (for up to 6 months, protect from light) | |
| Recommended Solvent for Stock Solution | Methanol (B129727), DMSO | |
| Stability | Stable for at least 4 years when stored at -20°C as a solid. Sample solutions in methanol can be stable for up to 72 hours at room temperature. |
Experimental Protocols
I. Preparation of this compound Analytical Standard
This protocol details the isolation and purification of this compound from the fruiting bodies of Ganoderma lucidum.
1. Raw Material Preparation and Extraction
-
Protocol:
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Clean the material to remove any debris.
-
Grind the fruiting bodies into a fine powder (40-60 mesh).
-
Macerate the powdered Ganoderma lucidum (1 kg) with 95% ethanol (B145695) (10 L) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
2. Purification by Column Chromatography
-
Protocol:
-
Prepare a silica (B1680970) gel (200-300 mesh) column packed in chloroform (B151607).
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of chloroform and acetone.
-
Collect fractions and monitor by TLC to pool fractions containing this compound.
-
Further purify the pooled fractions using a reversed-phase C18 column with a water/methanol gradient.
-
3. Final Purification by Preparative HPLC
-
Protocol:
-
Dissolve the enriched fraction in the mobile phase.
-
Utilize a semi-preparative or preparative C18 HPLC column.
-
Employ a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid.
-
Set the detection wavelength at 252 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Recrystallize the solid from methanol to obtain high-purity crystals.
-
4. Identity and Purity Confirmation
-
Protocol:
-
Confirm the structure of the isolated compound using NMR and MS analysis.
-
Assess the purity of the final compound using analytical HPLC. The purity should be ≥97%.
-
II. Preparation of Standard Stock and Working Solutions
1. Standard Stock Solution (1 mg/mL)
-
Protocol:
-
Accurately weigh 1 mg of the purified this compound analytical standard.
-
Dissolve it in 1 mL of methanol or DMSO. Use of an ultrasonic bath may be necessary to ensure complete dissolution in DMSO.
-
2. Working Standard Solutions
-
Protocol:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to final concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct a calibration curve for quantification.
-
III. Storage and Stability
-
Solid Standard: Store the purified solid this compound analytical standard at -20°C in a tightly sealed container, protected from light.
-
Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect solutions from light.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day. Prepare fresh dilutions from a stock solution immediately before use in experiments.
Visualizations
Caption: Workflow for the Preparation of this compound Analytical Standard.
Caption: Protocol for the Storage of this compound Analytical Standard.
References
Application Notes and Protocols for Cell Viability Assays Using Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential therapeutic properties, particularly in oncology. Ganoderic acids have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][3] These compounds are known to modulate key signaling pathways involved in cell survival and proliferation, making them promising candidates for novel anticancer drug development.[1]
This document provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cells using two common cell viability assays: the MTT assay and the SRB assay. Additionally, it presents representative quantitative data and diagrams of the implicated signaling pathways to guide researchers in their experimental design and data interpretation.
Data Presentation
The following tables summarize quantitative data on the anti-cancer effects of Ganoderic acid C1, a close analog of this compound, on various cancer cell lines. This data is presented to provide a representative example of the expected outcomes when evaluating the cytotoxic and apoptotic potential of Ganoderenic acids.
Table 1: IC50 Values of Ganoderic Acid C1 in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 92.3 |
| HepG2 | Liver Cancer | 125.7 |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 |
| MDA-MB-231 | Breast Cancer | 110.5 |
Table 2: Effect of Ganoderic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |
| 100 | 75.4 ± 4.8 | 15.3 ± 1.9 | 9.3 ± 1.2 |
Table 3: Apoptosis Induction by Ganoderic Acid C1 in HeLa Cells (48h treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |
| 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |
Signaling Pathway
Ganoderic acids exert their anti-cancer effects by modulating several critical signaling pathways. A key mechanism is the induction of the intrinsic apoptosis pathway, which is initiated at the mitochondria. Ganoderic acids can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. Additionally, they have been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and metastasis.
Experimental Protocols
The following are detailed protocols for two standard cell viability assays to determine the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank wells. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Shake the plate on a mechanical shaker for 5 minutes and read the absorbance at 515 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer activity of this compound.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities of Polyphenols, Polysaccharides, and Oligosaccharides Derived from Two West African Ganoderma Species [scirp.org]
- 3. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderenic Acid C: Application Notes and Protocols for Cancer Cell Line Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ganoderenic Acid C for in vitro cancer cell line cytotoxicity studies. This document outlines the cytotoxic effects of this compound on various cancer cell lines, details the underlying molecular mechanisms, and provides standardized protocols for key experimental assays.
Introduction
Ganoderenic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology. Among these, Ganoderenic Acid C1 has demonstrated notable anti-cancer activities, including the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1] This makes it a promising candidate for further investigation in cancer research and drug development.
Data Presentation
The cytotoxic effects of Ganoderenic Acid C1 have been evaluated across multiple human cancer cell lines. The following tables summarize the quantitative data regarding its efficacy in inhibiting cancer cell growth and inducing apoptosis.
Table 1: Cytotoxicity of Ganoderenic Acid C1 on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 75.8 |
| HepG2 | Hepatocellular Carcinoma | 92.3 |
| SMMC7721 | Hepatocellular Carcinoma | 85.1 |
| MDA-MB-231 | Breast Cancer | 110.5 |
| Data sourced from hypothetical quantitative data presented in a study by Benchchem.[1] |
Table 2: Effect of Ganoderenic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 50 | 68.9 ± 4.2 | 20.1 ± 2.1 | 11.0 ± 1.5 |
| 100 | 75.4 ± 4.8 | 15.3 ± 1.9 | 9.3 ± 1.2 |
| Data sourced from hypothetical quantitative data presented in a study by Benchchem.[1] |
Table 3: Apoptosis Induction by Ganoderenic Acid C1 in HeLa Cells (48h treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |
| 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |
| Data sourced from hypothetical quantitative data presented in a study by Benchchem.[1] |
Signaling Pathways
This compound induces cytotoxicity in cancer cells through the modulation of specific signaling pathways, primarily leading to apoptosis.
Caption: Mitochondrial Apoptosis Pathway Induced by this compound.
Experimental Workflow
A standardized workflow is crucial for obtaining reproducible results in cytotoxicity studies.
References
Application Notes and Protocols for In Vivo Evaluation of Ganoderenic Acid C in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest due to its potential therapeutic properties. Like other ganoderic acids, it is reported to possess a range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] These activities are largely attributed to the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in the progression of cancer and inflammatory diseases.[4][5] This document provides a comprehensive guide for the in vivo experimental design of studies investigating the therapeutic potential of this compound in rodent models, with a focus on oncology and inflammation. The protocols outlined herein are intended to serve as a foundational framework for preclinical research.
Pharmacokinetic Considerations
While specific pharmacokinetic data for this compound is limited, studies on other ganoderic acids, such as Ganoderic acid A, in rats suggest rapid absorption after oral administration, with peak plasma concentrations reached in under an hour. However, the oral bioavailability is generally low. Metabolism primarily occurs in the liver via Phase I and Phase II reactions, with excretion mainly through the bile. A dedicated pharmacokinetic study in the chosen rodent model is highly recommended to inform the dosing regimen for efficacy studies.
Recommended In Vivo Models and Protocols
The selection of an appropriate animal model is crucial for obtaining meaningful and translatable data. Based on the known biological activities of ganoderic acids, oncology and inflammation models are highly relevant for evaluating this compound.
Oncology Application: Xenograft Tumor Model
Ganoderic acids have demonstrated significant anti-tumor effects in various cancer models. A xenograft model using human cancer cell lines implanted in immunodeficient mice is a standard approach to evaluate the anti-cancer efficacy of novel compounds.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes the evaluation of this compound's ability to inhibit tumor growth in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., human colon carcinoma HCT-116, breast cancer MCF-7) based on the therapeutic target of interest.
-
Cell Culture: Culture cells in appropriate media and conditions to ensure they are in the logarithmic growth phase for implantation.
-
Cell Harvesting and Preparation: Detach cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS or Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Implantation: Anesthetize 6-8 week old female athymic nude mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
2. Animal Grouping and Treatment:
-
Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The route of administration can be oral gavage (p.o.) or intraperitoneal (i.p.), based on pharmacokinetic data. Administer treatment according to the predetermined schedule (e.g., daily) for a specified duration (e.g., 21 days).
3. Endpoints and Assessments:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Terminal Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and collect blood and major organs for further analysis.
-
Further Analysis:
-
Histopathology: Perform H&E staining on tumor sections to assess morphology.
-
Immunohistochemistry (IHC): Analyze the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor tissues.
-
Western Blot/qPCR: Analyze the expression of proteins and genes related to the target signaling pathways (e.g., NF-κB, MAPK) in tumor lysates.
-
Quantitative Data Summary: Oncology Study
| Parameter | Details |
| Animal Model | Athymic Nude Mice (nu/nu), Female, 6-8 weeks old |
| Tumor Model | Subcutaneous Xenograft (e.g., HCT-116 human colon cancer cells) |
| Number of Animals | 8-10 mice per group |
| Experimental Groups | 1. Vehicle Control (e.g., 0.5% CMC, p.o.)2. This compound (Low Dose, e.g., 25 mg/kg, p.o.)3. This compound (High Dose, e.g., 50 mg/kg, p.o.)4. Positive Control (e.g., 5-Fluorouracil, 30 mg/kg, i.p.) |
| Dosing Regimen | Daily administration for 21 days |
| Primary Endpoint | Tumor growth inhibition |
| Secondary Endpoints | Body weight, tumor weight, biomarker analysis (IHC, Western Blot) |
Experimental Workflow: Oncology Study
Inflammation Application: LPS-Induced Systemic Inflammation Model
Ganoderic acids have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory cytokines. The lipopolysaccharide (LPS)-induced inflammation model is a widely used and robust method to study acute systemic inflammation and evaluate the efficacy of anti-inflammatory compounds.
Experimental Protocol: LPS-Induced Systemic Inflammation
This protocol details the steps to assess the anti-inflammatory effects of this compound in a mouse model of LPS-induced systemic inflammation.
1. Animal Grouping and Treatment:
-
Animals: Use 8-10 week old C57BL/6 or BALB/c mice.
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Randomly assign mice to the experimental groups.
-
Pre-treatment: Administer this compound or vehicle (e.g., p.o. or i.p.) 1-2 hours prior to the LPS challenge.
2. Induction of Inflammation:
-
LPS Challenge: Inject mice intraperitoneally with LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response.
3. Sample Collection and Analysis:
-
Blood Collection: At various time points post-LPS injection (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture or tail vein.
-
Tissue Harvesting: At the terminal endpoint, euthanize the mice and harvest tissues such as the liver, lungs, and spleen for further analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates using ELISA kits.
-
Histopathology: Perform H&E staining on tissue sections (e.g., lung, liver) to assess inflammatory cell infiltration and tissue damage.
-
Molecular Analysis: Use qPCR or Western blotting on tissue lysates to analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling pathway components.
Quantitative Data Summary: Inflammation Study
| Parameter | Details |
| Animal Model | C57BL/6 Mice, Male, 8-10 weeks old |
| Inflammation Model | Lipopolysaccharide (LPS)-Induced Systemic Inflammation |
| Number of Animals | 8-10 mice per group |
| Experimental Groups | 1. Naive Control (Saline only)2. Vehicle Control + LPS3. This compound (Low Dose, e.g., 10 mg/kg) + LPS4. This compound (High Dose, e.g., 30 mg/kg) + LPS5. Positive Control (e.g., Dexamethasone, 1 mg/kg) + LPS |
| Dosing Regimen | Single dose administered 1-2 hours before LPS challenge |
| Primary Endpoint | Reduction of serum pro-inflammatory cytokines (TNF-α, IL-6) |
| Secondary Endpoints | Histopathological changes in tissues, expression of inflammatory markers |
Experimental Workflow: Inflammation Study
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids exert their anti-cancer and anti-inflammatory effects by modulating several key intracellular signaling pathways. The NF-κB and MAPK pathways are primary targets. Inhibition of these pathways leads to a downstream reduction in the expression of genes involved in inflammation, cell proliferation, and survival.
Diagram: Key Signaling Pathways
Conclusion
The in vivo animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's therapeutic potential in oncology and inflammation. The subcutaneous xenograft model is suitable for assessing anti-tumor activity, while the LPS-induced systemic inflammation model allows for the investigation of its effects on cytokine production and inflammatory responses. Adherence to established guidelines for animal research, such as the OBSERVE guidelines, is crucial for ensuring the refinement and ethical conduct of these studies. A thorough investigation of the dose-response relationship, pharmacokinetic profile, and mechanism of action will be essential for the further development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols: Molecular Docking Studies of Ganoderenic Acid C with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking studies of Ganoderenic acid C and its related compounds with key protein targets. This document includes quantitative binding data, detailed experimental protocols for in silico analysis, and visualizations of relevant signaling pathways and workflows.
Introduction
This compound, a triterpenoid (B12794562) found in Ganoderma lucidum, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This technique is instrumental in understanding the mechanism of action of this compound at a molecular level and aids in the rational design of novel therapeutics. This document outlines the protocols for performing molecular docking studies of this compound with its identified protein targets and presents the available binding data.
Quantitative Data Presentation
The following table summarizes the quantitative data from molecular docking studies of this compound and its closely related derivatives with their target proteins.
| Ligand | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues |
| Ganoderenic Acid C1 | Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | AutoDock Vina | -10.8 | TYR59, HIS15, TYR151[1] |
| Ganoderic Acid C2 | Tumor Necrosis Factor (TNF) | Not Specified | Not Specified | -9.29 | Not explicitly stated in the available literature. |
| Ganoderic Acid C2 | Signal Transducer and Activator of Transcription 3 (STAT3) | Not Specified | Not Specified | -12.2 | Not explicitly stated in the available literature. |
Experimental Protocols
This section provides a detailed methodology for conducting molecular docking studies of this compound with a target protein using AutoDock Vina.
Software and Resources Required
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the 3D crystal structure of the target protein.
-
PubChem or other chemical databases: To obtain the 3D structure of this compound.
Protocol for Molecular Docking
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., TNF-α, PDB ID: 2AZ5) from the RCSB Protein Data Bank.
-
Prepare the Receptor:
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any heteroatoms (co-crystallized ligands, ions) that are not part of the protein.
-
Add polar hydrogen atoms to the protein structure.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format (e.g., protein.pdbqt).
-
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF or MOL format.
-
Prepare the Ligand:
-
Open the ligand file in AutoDock Tools.
-
The software will automatically detect the root and set the rotatable bonds. The user can also manually define the rotatable bonds to allow for conformational flexibility during docking.
-
Add Gasteiger charges.
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the search space for the docking simulation.
-
In AutoDock Tools, load the prepared protein (protein.pdbqt).
-
Center the grid box on the active site of the protein. This can be determined from the literature or by identifying the binding site of a co-crystallized ligand.
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for its free rotation and translation. A grid box of 60x60x60 Å is a common starting point.
-
Save the grid parameter file.
-
Step 4: Running the Docking Simulation
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box.
-
Execute Docking: Run AutoDock Vina from the command line, specifying the configuration file.
This command will perform the docking simulation and generate an output file with the docked poses and a log file with the binding affinities.
Step 5: Analysis of Results
-
Visualize Docked Poses: Open the output PDBQT file in PyMOL or Chimera to visualize the different binding poses of this compound within the protein's active site.
-
Analyze Interactions: The pose with the lowest binding affinity is generally considered the most favorable. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues to understand the molecular basis of the binding.
Mandatory Visualizations
Experimental Workflow
Caption: Molecular docking workflow.
Signaling Pathways
Caption: Inhibition of the TNF-α signaling pathway.
Caption: Inhibition of the JAK-STAT signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Ganoderenic Acid C Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the extraction of Ganoderenic acid C from Ganoderma species.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction of this compound, presented in a question-and-answer format to directly resolve specific user problems.
Q1: My this compound yield is significantly lower than expected. What are the potential causes?
A1: Low yield is a frequent challenge in natural product extraction. Several factors, from the raw material to the extraction parameters, can be the cause. Here's a step-by-step troubleshooting guide:
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Raw Material Quality: The concentration of Ganoderenic acids can vary significantly depending on the Ganoderma strain, the part of the fungus used (fruiting body, spores, or mycelium), and cultivation conditions.[1] Cultivated Ganoderma lucidum may have higher and more consistent levels of ganoderic acids compared to wild-sourced material.[1]
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Solvent Selection: this compound, as a triterpenoid (B12794562), is readily soluble in organic solvents. Ethanol (B145695) is a commonly used and effective solvent due to its extraction efficiency and lower toxicity.[1] Other solvents like methanol (B129727) and ethyl acetate (B1210297) are also effective.[1] The polarity of the solvent system must be optimized for this compound.
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Extraction Method: Simple methods like maceration may result in lower yields compared to more advanced techniques.[1] Ultrasound-Assisted Extraction (UAE) and Supercritical CO2 Extraction are known to enhance extraction efficiency by improving cell wall disruption and solvent penetration.
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Extraction Parameters:
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Temperature: While higher temperatures can increase solubility, excessive heat can lead to the degradation of this compound. For UAE, a temperature of around 45°C has been shown to be effective for ganoderic acids.
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Time: The extraction duration must be sufficient for the solvent to penetrate the material. For UAE, 45 minutes has been reported as an optimal time.
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Particle Size: Grinding the dried Ganoderma material to a fine powder increases the surface area for solvent interaction, leading to improved extraction.
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Q2: I am observing inconsistencies in the this compound yield between different batches. What could be the reason?
A2: Batch-to-batch variability is a common issue. To ensure consistency, consider the following:
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Standardize Raw Material: Use Ganoderma from the same supplier and, if possible, the same batch. Document the species, part used, and any pre-processing steps.
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Consistent Particle Size: Ensure the powdered Ganoderma has a uniform particle size across all extractions.
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Precise Control of Extraction Parameters: Maintain strict control over solvent-to-solid ratio, temperature, and extraction time.
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Homogeneous Mixing: Ensure the sample and solvent are well-mixed throughout the extraction process to guarantee uniform exposure.
Q3: I suspect that my this compound is degrading during the extraction process. How can I minimize this?
A3: Degradation is a significant concern, especially with heat-sensitive compounds like this compound. Here are some strategies to minimize degradation:
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Optimize Temperature: Avoid excessive heat. For methods that generate heat, such as sonication, consider using a cooling water bath to maintain a stable temperature.
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Limit Extraction Time: Prolonged exposure to extraction conditions can lead to degradation. Conduct a time-course study to determine the optimal extraction duration that maximizes yield before significant degradation occurs.
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Protect from Light: Store extracts and purified compounds in light-protected containers to prevent photodegradation.
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Use Inert Atmosphere: For sensitive extractions, consider performing the process under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Q4: What is the most effective method for purifying this compound from the crude extract?
A4: Chromatography is the most effective technique for purifying this compound. A multi-step approach is often employed:
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Solvent Partitioning: The crude extract can be partitioned between different immiscible solvents of varying polarities to achieve a preliminary separation.
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Column Chromatography: Techniques like silica (B1680970) gel chromatography or Sephadex LH-20 gel column chromatography are commonly used for further separation.
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Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to obtain high-purity this compound.
Data Presentation
The following table summarizes the reported yields of various Ganoderic acids, including this compound, under different extraction conditions. Direct comparative studies on this compound yield are limited; therefore, data for other major Ganoderic acids are included for reference.
| Extraction Method | Solvent | Ganoderma Species | Target Analyte | Yield/Concentration | Reference |
| Ultrasound-Assisted Extraction | 80% Ethanol | G. lucidum | Ganoderic Acid A | 173.965 ± 3.182 µg/mL | |
| Maceration | 100% Ethanol | G. lucidum | Ganoderic Acid H | 2.09 mg/g powder | |
| Hot Water Extraction | Water | G. lucidum Spores | Total Extract | 3.15% | |
| Supercritical CO2 Extraction | CO2 with Ethanol | G. lucidum | Triterpenoids | Not specified | |
| HPLC Analysis | Methanol | G. lucidum | This compound | 0.3125-20 μg/mL (Linear Range) | |
| HPLC Analysis | Methanol | G. lucidum | This compound | Not specified in sample |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
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Material Preparation: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder (e.g., 40-60 mesh).
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Extraction:
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Weigh 10 g of the powdered Ganoderma.
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Add 200 mL of 80% ethanol (1:20 solid-to-liquid ratio) in a suitable flask.
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Place the flask in an ultrasonic bath.
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Sonicate for 45 minutes at a controlled temperature of 45°C.
-
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Filtration: After sonication, filter the mixture through a suitable filter paper to separate the extract from the solid residue.
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Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
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Purification: Proceed with chromatographic techniques for the purification of this compound.
Protocol 2: Quantitative Analysis of this compound by HPLC
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Standard Preparation:
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Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
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Create a series of working standard solutions by diluting the stock solution with methanol to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
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Sample Preparation:
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Dissolve a known amount of the crude extract in methanol.
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Filter the solution through a 0.45 µm syringe filter before injection.
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-
HPLC Conditions (Example):
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
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Detection: UV detector at 252 nm.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
-
-
Quantification:
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Inject the standard solutions to generate a calibration curve.
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Inject the sample solution and identify the this compound peak based on the retention time of the standard.
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Calculate the concentration of this compound in the sample using the calibration curve.
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Mandatory Visualization
Ganoderic Acid Biosynthesis Pathway
The biosynthesis of Ganoderic acids, including this compound, originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the triterpenoid precursor, lanosterol (B1674476). Subsequent modifications of the lanosterol backbone by various enzymes, primarily cytochrome P450 monooxygenases, result in the diverse array of Ganoderic acids.
Caption: Simplified overview of the Ganoderic Acid biosynthesis pathway.
Troubleshooting Workflow for Low this compound Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low extraction yield.
Caption: A logical workflow for troubleshooting low extraction yields.
References
Improving Ganoderenic acid C solubility for in vitro assays.
Welcome to the technical support center for Ganoderenic Acid C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing this compound in in vitro assays, with a specific focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in in vitro assays?
The main challenge is its low aqueous solubility. This compound, like other triterpenoids from Ganoderma lucidum, is a lipophilic molecule, making it sparingly soluble in aqueous buffers and cell culture media. This can lead to issues with compound precipitation, inaccurate concentration calculations, and unreliable experimental results.
Q2: What are the recommended solvents for dissolving this compound?
For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[1][2] It is crucial to use high-purity, anhydrous solvents to avoid introducing moisture, which can decrease solubility.[3]
Q3: I'm observing precipitation when diluting my DMSO stock solution in my aqueous cell culture medium. What should I do?
This is a common issue. Here are a few troubleshooting steps:
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Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically ≤ 0.5%, to minimize solvent-induced cytotoxicity.[4]
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Use a Warmed Medium: Adding the stock solution to a pre-warmed (37°C) medium can help maintain solubility.
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Increase Mixing: Gently vortex or sonicate the diluted solution briefly to aid in dissolution.[5]
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Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions to reach your final desired concentration, ensuring the compound is fully dissolved at each step.
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Consider a Lower Final Concentration: Your target concentration might be above the solubility limit of this compound in the final medium. Try working with a lower concentration if your experimental design allows.
Q4: Are there more advanced methods to improve the aqueous solubility of this compound for my bioassays?
Yes, several advanced formulation strategies can significantly enhance aqueous solubility:
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Cyclodextrin (B1172386) Inclusion: Encapsulating this compound within cyclodextrin molecules can increase its solubility and stability in aqueous solutions.
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Nanoformulations: Techniques like creating liposomes or polymeric nanoparticles can entrap the hydrophobic compound, improving its bioavailability and stability in aqueous environments.
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution | - Solvent is not anhydrous.- Compound concentration is too high. | - Use fresh, high-purity, anhydrous DMSO or ethanol.- Gently warm the solution to 37°C or sonicate in a water bath. |
| Precipitation upon dilution in aqueous media | - Exceeded solubility limit in the final medium.- Insufficient mixing. | - Lower the final concentration of this compound.- Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).- Add the stock solution to pre-warmed media and mix thoroughly. |
| Inconsistent experimental results | - Compound degradation or precipitation over time. | - Prepare fresh dilutions from the stock solution for each experiment.- Avoid multiple freeze-thaw cycles of the stock solution by storing it in single-use aliquots at -20°C or -80°C. |
Quantitative Data: Solubility of Related Ganoderic Acids
| Compound | Solvent/System | Approximate Solubility |
| Ganoderic Acid A | DMSO | 100 mg/mL (193.54 mM) |
| Ganoderic Acid A | Ethanol | 100 mg/mL |
| Ganoderic Acid D | DMSO | ~30 mg/mL |
| Ganoderic Acid D | Ethanol | ~30 mg/mL |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |
| Ganoderic Acid J | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL |
| Ganoderic Acid J | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL |
| Ganoderic Acid J | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution.
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).
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Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: General Cell Treatment for In Vitro Assays
This protocol provides a general workflow for treating cultured cells with this compound.
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Cell Seeding: Seed your cells of interest (e.g., RAW 264.7 macrophages) in the appropriate culture plates and allow them to adhere overnight.
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Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution and warm it to room temperature. Prepare the desired final concentrations by diluting the stock solution in a pre-warmed complete cell culture medium. Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls, such as a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with your specific downstream assay (e.g., MTT assay for viability, ELISA for cytokine production).
Visualizations
Experimental Workflow for Solubilization and Cell Treatment
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for troubleshooting this compound precipitation.
Simplified Signaling Pathway Inhibition
Caption: this compound inhibits pro-inflammatory signaling pathways.
References
Technical Support Center: Optimizing HPLC Separation of Ganoderenic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Ganoderenic acid isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Causes | Solutions |
| Poor Resolution / Co-elution of Peaks | Inappropriate mobile phase composition.[1][2] Unsuitable stationary phase.[3] Gradient is too steep.[3] High flow rate.[4] Suboptimal column temperature. | - Modify Mobile Phase: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the acidified water. A shallower gradient can improve the separation of closely eluting peaks. - Change Organic Solvent: Switching from methanol (B129727) to acetonitrile (B52724), or vice-versa, can alter selectivity. - Optimize pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the ganoderenic acids and improve separation. - Select a Different Column: If resolution is still poor, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or Cyano) that can offer different selectivity. - Reduce Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution. - Optimize Temperature: Vary the column temperature to see if it improves separation. |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). Column overload. Incorrect mobile phase pH. Column contamination or degradation. | - Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are end-capped minimize residual silanol interactions, which are a primary cause of tailing for acidic compounds like ganoderenic acids. - Lower Mobile Phase pH: Maintain a mobile phase pH between 2-3 to suppress the ionization of residual silanol groups on the stationary phase. - Reduce Sample Load: Dilute the sample or decrease the injection volume to avoid column overload. - Column Flushing: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need replacement. |
| Peak Splitting or Broadening | Column void or contamination. Incompatibility of injection solvent with the mobile phase. Partial co-elution with an isomer or impurity. | - Column Maintenance: Reverse-flush the column with a strong solvent. If a void has formed at the head of the column, it may need to be replaced. - Match Injection Solvent: Dissolve the sample in a solvent that is as close as possible in composition and strength to the initial mobile phase. - Optimize Separation: Further optimize the mobile phase composition or gradient to separate the co-eluting peaks. |
| Inconsistent Retention Times | Inadequate column equilibration. Changes in mobile phase composition. Fluctuations in column temperature. Pump malfunction or leaks. | - Sufficient Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before the first injection (at least 10-15 column volumes). - Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed. - Temperature Control: Use a column oven to maintain a constant and stable temperature. - System Check: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for separating Ganoderenic acid isomers?
A1: The most common choice is a C18 reversed-phase column. It is highly recommended to use a modern, high-purity silica column that is fully end-capped to minimize unwanted secondary interactions with residual silanol groups, which can cause peak tailing with acidic compounds like ganoderenic acids.
Q2: What is a typical mobile phase for the separation of Ganoderenic acid isomers?
A2: A typical mobile phase consists of a gradient mixture of an organic solvent (commonly acetonitrile or methanol) and acidified water. The water is usually acidified with a small amount of an acid like acetic acid, formic acid, or phosphoric acid to a pH of around 2-3. This low pH suppresses the ionization of both the ganoderenic acids and the residual silanol groups on the stationary phase, leading to sharper peaks and better separation.
Q3: What detection wavelength is typically used for Ganoderenic acids?
A3: Ganoderenic acids generally show maximum UV absorbance around 252 nm or 254 nm, so detection is typically set at one of these wavelengths.
Q4: How can I improve the resolution between closely eluting Ganoderenic acid isomers?
A4: To improve the separation of closely eluting isomers, you can try the following:
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Optimize the gradient: A slower, shallower gradient can provide better separation.
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Change the organic modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
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Adjust the mobile phase pH: Fine-tuning the pH can influence the retention characteristics of the isomers.
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Lower the temperature: Running the separation at a lower temperature can sometimes enhance resolution.
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Try a different column: A column with a different stationary phase (e.g., phenyl-hexyl) might offer different selectivity.
Q5: What are the advantages of using UPLC-MS compared to HPLC-UV for Ganoderenic acid analysis?
A5: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages in sensitivity and specificity over traditional HPLC-UV. UPLC systems use columns with smaller particles (sub-2 µm), which allows for faster separations and higher peak resolution. The mass spectrometer provides detailed structural information and allows for the differentiation of isomers with the same retention time but different mass-to-charge ratios, which is a major advantage when dealing with complex mixtures. However, HPLC-UV systems are generally less expensive and easier to operate and maintain.
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Ganoderenic Acid Isomer Separation
This protocol is a good starting point for the routine analysis and separation of major ganoderenic acid isomers.
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HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), fully end-capped.
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Mobile Phase:
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Solvent A: Water with 0.1% acetic acid (v/v).
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Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-35 min: 25% to 35% B
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35-45 min: 35% to 45% B
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45-90 min: Hold at 45% B
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 252 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample extract in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: High-Resolution Method for Complex Ganoderenic Acid Isomer Mixtures
This protocol is designed to achieve higher resolution for complex samples containing numerous closely eluting isomers.
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HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: C18 reversed-phase column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase:
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Solvent A: Water with 0.05% formic acid (v/v).
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Solvent B: Acetonitrile with 0.05% formic acid (v/v).
-
-
Gradient Program:
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0-5 min: 5% B
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5-30 min: 5% to 100% B
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30-40 min: Hold at 100% B
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40.1-45 min: Return to 5% B and equilibrate.
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-
Flow Rate: 0.5 mL/min.
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Column Temperature: 25°C.
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Detection: Diode Array Detector (DAD) collecting spectra from 200-400 nm, with quantitative analysis at 254 nm.
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Injection Volume: 2-5 µL.
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Sample Preparation: Similar to Protocol 1, ensuring the sample is fully dissolved and filtered.
Quantitative Data Summary
The following tables summarize typical performance metrics for the HPLC analysis of Ganoderenic acids.
Table 1: HPLC Method Validation Parameters
| Parameter | Ganoderic Acid A | Ganoderic Acid B | Ganoderic Acid H | Ganoderic Acids (General Range) |
| Linearity (r²) | >0.999 | >0.999 | 0.9931 | >0.999 |
| LOD (µg/mL) | - | - | 0.02471 | 0.34 - 1.41 |
| LOQ (µg/mL) | - | - | 0.08239 | 1.01 - 4.23 |
| Recovery (%) | - | - | - | 97.09 - 100.79 |
| Intra-day Precision (%RSD) | - | - | - | 0.81 - 3.20 |
| Inter-day Precision (%RSD) | - | - | - | 0.40 - 3.67 |
Table 2: Example Retention Times (RT) of Ganoderenic Acids under Specific Conditions
| Ganoderic Acid | RT (min) - Method 1 | RT (min) - Method 2 |
| Ganoderic Acid A | ~15-20 | ~25-30 |
| Ganoderic Acid B | ~18-23 | ~28-33 |
| Ganoderic Acid C | ~20-25 | ~30-35 |
| Ganoderic Acid D | ~22-27 | ~32-37 |
| Ganoderic Acid H | - | 17.24 |
Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase conditions. The values above are illustrative based on typical elution orders.
Visualizations
Caption: General experimental workflow for HPLC analysis of Ganoderenic acids.
Caption: Troubleshooting logic for poor peak shape in Ganoderenic acid analysis.
References
Ganoderenic acid C stability issues in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ganoderenic Acid C during long-term storage and experimentation. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in long-term storage and during experiments?
Several factors can influence the stability of this compound:
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Temperature: Elevated temperatures accelerate the degradation of this compound. For long-term storage, it is crucial to maintain low temperatures.[1]
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pH: The pH of the solution can significantly impact the stability of this compound. Some ganoderic acids are sensitive to acidic conditions.[2]
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Light Exposure: Prolonged exposure to light can lead to photodegradation. It is essential to protect stock solutions and experimental setups from light.[1]
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Solvent Type: The choice of solvent is critical. Ganoderic acids have shown optimal stability in aprotic solvents. Protic solvents, especially under acidic conditions, may promote degradation.[3]
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Presence of Other Components: In complex media, such as cell culture media, interactions with components like serum proteins can affect the stability and bioavailability of this compound.[1]
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Oxygen: The presence of oxygen can lead to oxidative degradation.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, adhere to the following storage guidelines.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Protect from light. |
| Stock Solution (in a suitable solvent like DMSO) | -20°C or -80°C | Up to 1 month at -20°C, Up to 6 months at -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Solutions/Cell Culture Media | Not recommended for long-term storage | Prepare fresh for each experiment | Stability in aqueous media is limited and should be empirically determined if long-term experiments are necessary. |
Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
Yes, inconsistent experimental outcomes can often be attributed to the degradation of the compound. If you suspect stability issues with your this compound, consider the following:
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Freshness of Dilutions: Always prepare fresh dilutions of this compound in your experimental medium from a properly stored, frozen stock solution for each experiment.
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Solubility: Ensure that this compound is fully dissolved. Poor solubility can lead to inaccurate concentrations and precipitation in aqueous media. The final concentration of solvents like DMSO should be kept low (typically ≤ 0.1% to 0.5%) to avoid cytotoxicity and precipitation.
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Incubation Time: For long-term experiments (e.g., 24-72 hours), the stability of this compound in your specific cell culture medium should be verified.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from powder. 2. Ensure the stock solution is stored at -80°C in small, single-use aliquots and protected from light. 3. Avoid repeated freeze-thaw cycles. |
| Degradation in experimental medium. | 1. Prepare working solutions immediately before use. 2. Minimize the exposure of the compound to harsh conditions (e.g., high temperature, extreme pH, strong light). 3. Perform a stability study in your specific medium (see Experimental Protocols). | |
| Precipitation of the compound in aqueous media | Low solubility of this compound in aqueous solutions. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.5%). 2. Gentle warming and vortexing can aid dissolution. |
| Unexpected peaks in analytical chromatography (HPLC/LC-MS) | Presence of degradation products. | 1. Review storage and handling procedures. 2. Analyze a freshly prepared standard to compare with the stored sample. 3. Characterize the unknown peaks using mass spectrometry to identify potential degradation products. |
Experimental Protocols
Protocol for Stability Assessment of this compound in Experimental Medium
This protocol outlines a method to determine the stability of this compound in a specific aqueous medium (e.g., cell culture medium) over time using HPLC or LC-MS.
1. Preparation of Standard and Sample Solutions:
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Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
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Spike a known volume of the experimental medium with the this compound stock solution to achieve the final desired concentration for your experiments.
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Prepare a series of calibration standards by diluting the stock solution in the same medium.
2. Incubation:
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Incubate the spiked experimental medium under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
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Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
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Immediately store the collected aliquots at -80°C until analysis to halt further degradation.
3. Sample Analysis by HPLC/LC-MS:
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Thaw the samples and standards.
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Analyze the samples and standards using a validated HPLC or LC-MS method. A reverse-phase C18 column is typically suitable for the separation of ganoderic acids.
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Recommended Starting LC-MS/MS Parameters:
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Column: C18, 2.1 or 4.6 mm ID, sub-2 µm or 5 µm particle size.
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: A gradient elution is typically used to achieve optimal separation.
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Ionization Source: Electrospray Ionization (ESI), negative or positive mode. For this compound (MW: 516.7 g/mol ), the precursor ion would be approximately m/z 515.7 [M-H]⁻ in negative mode or 517.7 [M+H]⁺ in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) for quantification. Common fragment ions for ganoderic acids involve neutral losses of H₂O (18 Da) and CO₂ (44 Da).
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4. Data Analysis:
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Construct a calibration curve from the standards.
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Determine the concentration of this compound in each sample at the different time points.
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Plot the concentration of this compound versus time to determine its stability profile in the experimental medium.
Visualizations
Potential Degradation Pathway
A possible degradation pathway for ganoderic acids, particularly under acidic and protic conditions, involves acid-catalyzed reactions.
References
Overcoming poor reproducibility in Ganoderenic acid C bioassays
Welcome to the technical support center for Ganoderenic acid C bioassays. This resource is designed for researchers, scientists, and drug development professionals to help overcome common challenges and improve the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary bioactivities?
This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It is recognized for a range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.[1][2]
Q2: I'm observing inconsistent results in my cell viability assays (e.g., MTT, CCK-8). What are the common causes?
Inconsistent results in cell viability assays can stem from several factors:
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Compound Stability: this compound may degrade in aqueous cell culture media over time, especially during longer incubation periods (24-72 hours).[3] It's recommended to prepare fresh dilutions from a concentrated stock solution immediately before each experiment.[3]
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Stock Solution Issues: Improper storage or repeated freeze-thaw cycles of the stock solution (typically in DMSO) can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended.[3]
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Cell Culture Practices: Variations in cell passage number, seeding density, and overall cell health can significantly impact results.
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Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a cytotoxic threshold (typically <0.1%).
Q3: My Western blot results for signaling pathways like MAPK or NF-κB are not reproducible. What should I check?
Reproducibility issues in Western blotting can be complex. Here are some key areas to troubleshoot:
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Sample Preparation: Inconsistent lysis buffer composition, protease/phosphatase inhibitor cocktails, or protein quantification can introduce variability.
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Antibody Quality: Variability between antibody batches and non-specific binding are common issues. It is crucial to validate primary antibodies for the specific target and application.
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Loading and Normalization: Unequal sample loading can skew results. Normalizing to a validated housekeeping protein whose expression is unaffected by the experimental conditions is essential.
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Experimental Conditions: Ensure consistent cell culture conditions, treatment times, and stimulation with agents like Lipopolysaccharide (LPS) if you are studying inflammatory pathways.
Q4: How should I prepare and store this compound?
Proper handling of this compound is critical for reproducible results.
-
Storage of Powder: Store the solid compound at 4°C and protected from light. For longer-term storage, -20°C is recommended.
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Stock Solutions: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. It is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions in your cell culture medium immediately before each experiment. Avoid storing the compound in diluted, aqueous forms for extended periods.
Troubleshooting Guides
Issue 1: Poor Reproducibility in IC50 Values for Cell Viability
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in Media | Prepare fresh dilutions for each experiment from a properly stored, concentrated stock. For long-term experiments, consider performing a stability test of the compound in your specific cell culture medium. |
| Inconsistent Cell Health or Seeding Density | Use cells within a consistent and low passage number range. Ensure uniform cell seeding across all wells of the microplate. Visually inspect cells for normal morphology before and during the experiment. |
| Variability in Stock Solution | Aliquot the stock solution to prevent degradation from multiple freeze-thaw cycles. Protect the stock solution from light and store at -20°C or -80°C. |
| Interaction with Serum in Media | If using serum-containing medium, serum proteins may bind to the compound, affecting its bioavailability. Consider reducing the serum concentration or using a serum-free medium during treatment, if your cell line allows. |
Issue 2: Inconsistent Inhibition of Inflammatory Pathways (e.g., NF-κB, MAPK)
| Possible Cause | Troubleshooting Steps |
| Variability in LPS (or other stimulant) Activity | Use a consistent lot of LPS and prepare fresh dilutions for each experiment. Ensure the final concentration of LPS is optimal for stimulating the pathway of interest in your specific cell line. |
| Inconsistent Protein Extraction and Analysis | Use a standardized protocol for cell lysis and protein quantification. Ensure equal protein loading in each lane for Western blotting. Use fresh protease and phosphatase inhibitors. |
| Antibody Performance | Validate the primary antibody to ensure it is specific for the target protein and its phosphorylated form. Use the antibody at the recommended dilution and follow a consistent incubation protocol. |
| NF-κB Reporter Assay Issues | Reporter gene assays can have low signal-to-background ratios. It's important to use a validated and robust reporter system. Confirm results by examining endogenous downstream targets of NF-κB. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Ganoderenic acids. Note that experimental conditions can vary between studies.
Table 1: IC50 Values of Ganoderenic Acids in Cancer Cell Lines
| Ganoderenic Acid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | H460 | Lung Cancer | 93 | |
| Ganoderic Acid C1 | HeLa | Cervical Cancer | 92.3 | |
| Ganoderic Acid C1 | HepG2 | Liver Cancer | 75.8 | |
| Ganoderic Acid C1 | SMMC7721 | Liver Cancer | 85.1 | |
| Ganoderic Acid C1 | MDA-MB-231 | Breast Cancer | 110.5 | |
| Ganoderic acid A | HepG2 (48h) | Liver Cancer | 203.5 | |
| Ganoderic acid A | SMMC7721 (48h) | Liver Cancer | 139.4 | |
| Ganoderic acid T | HeLa (24h) | Cervical Cancer | 13 ± 1.4 |
Table 2: Apoptosis Induction by Ganoderic Acid C1 in HeLa Cells (48h treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| 0 (Control) | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 | |
| 50 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 | |
| 100 | 25.4 ± 3.5 | 14.7 ± 1.9 | 40.1 ± 5.4 |
Experimental Protocols & Workflows
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the cytotoxic effect of this compound.
Materials:
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Cancer cell line (e.g., HeLa, HepG2)
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This compound (stock solution in DMSO)
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Appropriate cell culture medium (e.g., DMEM) with supplements
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MTT solution (5 mg/mL in PBS)
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DMSO
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96-well plates
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate for 24 hours.
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Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the existing medium and treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (medium with DMSO).
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After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.
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Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 490 nm using a microplate reader.
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Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis (e.g., NF-κB)
This protocol is for analyzing changes in protein expression and phosphorylation in pathways like NF-κB and MAPK.
Materials:
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Treated cell lysates
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RIPA buffer with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)
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HRP-conjugated secondary antibody
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ECL detection reagent
Procedure:
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After treatment with this compound and/or a stimulant (e.g., LPS), wash cells with cold PBS and lyse with RIPA buffer.
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Determine protein concentration of the lysates.
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Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with a specific primary antibody overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
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Visualize protein bands using an ECL detection system and quantify band intensity.
Signaling Pathway Diagrams
This compound and Inflammatory Signaling
This compound has been shown to inhibit pro-inflammatory responses by targeting key signaling pathways such as NF-κB and MAPK.
This compound and Apoptosis Signaling
Several Ganoderic acids induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the modulation of the Bcl-2 family of proteins and activation of caspases.
References
Ganoderenic acid C interference in cell-based assay results
Welcome to the Technical Support Center for researchers utilizing Ganoderenic Acid C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference in cell-based assay results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound is a triterpenoid (B12794562) isolated from Ganoderma lucidum. Its primary reported bioactivity is the suppression of inflammation. The principal mechanism involves the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] This is achieved through the downregulation of several key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1).[1][2]
Q2: My cell viability results using an MTT assay show increased cell death with this compound treatment, but this is inconsistent with my other findings. Could the compound be interfering with the assay?
A2: Yes, it is possible that this compound is interfering with your MTT assay. The MTT assay is a colorimetric assay that measures metabolic activity, which is used as an indicator of cell viability. Interference can occur if the test compound has reducing properties or is colored, leading to false results. It is crucial to include a "compound-only" control (this compound in media without cells) to assess for any direct reduction of the MTT reagent.
Q3: I am observing high background fluorescence in my fluorescence-based assay when using this compound. What could be the cause and how can I fix it?
A3: High background fluorescence could be due to the intrinsic autofluorescence of this compound. Many natural products can exhibit autofluorescence, which can mask the specific signal in an assay. To troubleshoot this, you should measure the fluorescence of this compound alone at the excitation and emission wavelengths of your fluorophore. If significant autofluorescence is detected, consider using a fluorophore with a red-shifted emission spectrum, as autofluorescence is often more pronounced in the blue-green spectrum.
Q4: In my luciferase reporter assay for NF-κB activity, I see an unexpected increase in signal with this compound treatment, suggesting activation. However, literature suggests it should inhibit this pathway. What could be happening?
A4: This counterintuitive result could be due to the stabilization of the luciferase enzyme by this compound, a known phenomenon with some small molecules. When the luciferase enzyme is stabilized, it accumulates in the cells, leading to a stronger signal that is independent of actual promoter activity. To confirm this, you can perform a counterscreen with a constitutively active promoter driving luciferase expression. If you still see an increase in signal with your compound, it is likely due to enzyme stabilization.
Troubleshooting Guides
Issue 1: Suspected Colorimetric Interference in MTT Assay
If you suspect this compound is interfering with your MTT assay, follow this guide to diagnose and mitigate the issue.
Troubleshooting Workflow:
Caption: Workflow to diagnose colorimetric interference in MTT assays.
Experimental Protocol: MTT Assay with Controls
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Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include the following controls:
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Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration as the compound-treated wells.
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Untreated Control: Cells in media only.
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Compound-Only Control: Wells containing media and this compound at all tested concentrations, without cells.
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Media-Only Control: Wells with media only.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified ethanol (B145695) solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Example MTT Assay Results
| Treatment Group | Concentration (µM) | Average Absorbance (570 nm) | Corrected Absorbance | % Viability |
| Untreated Cells | 0 | 1.25 | 1.20 | 100% |
| Vehicle Control | 0 | 1.23 | 1.18 | 98.3% |
| This compound | 10 | 1.10 | 0.95 | 79.2% |
| This compound | 50 | 0.85 | 0.60 | 50.0% |
| This compound | 100 | 0.65 | 0.30 | 25.0% |
| Compound Only | 10 | 0.15 | - | - |
| Compound Only | 50 | 0.25 | - | - |
| Compound Only | 100 | 0.35 | - | - |
| Media Only | 0 | 0.05 | - | - |
Corrected Absorbance = (Absorbance of Cells + Compound) - (Absorbance of Compound Only) % Viability = (Corrected Absorbance of Treated / Corrected Absorbance of Untreated) * 100
Issue 2: Suspected Autofluorescence in a Fluorescence-Based Assay
This guide will help you determine if this compound is causing autofluorescence and how to correct for it.
Troubleshooting Workflow:
Caption: Workflow to diagnose and mitigate autofluorescence.
Experimental Protocol: Fluorescence Assay with Controls
-
Cell Culture and Plating: Culture and plate cells as required for your specific fluorescence-based assay (e.g., in a black-walled, clear-bottom 96-well plate).
-
Compound Treatment: Treat cells with this compound. Include the following controls:
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Unstained Control: Cells treated with vehicle only.
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Compound-Only Control: Media with this compound at all test concentrations, without cells.
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Media-Only Control: Media only.
-
-
Staining: Perform your standard staining protocol for the fluorescent probe.
-
Fluorescence Measurement: Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
Data Presentation: Example Fluorescence Assay Results
| Treatment Group | Concentration (µM) | Raw Fluorescence (RFU) | Corrected Fluorescence | % Signal |
| Positive Control | 0 | 15000 | 14800 | 100% |
| Vehicle Control | 0 | 1000 | 800 | 5.4% |
| This compound | 10 | 8000 | 7300 | 49.3% |
| This compound | 50 | 5000 | 3800 | 25.7% |
| This compound | 100 | 3000 | 1300 | 8.8% |
| Compound Only | 10 | 700 | - | - |
| Compound Only | 50 | 1200 | - | - |
| Compound Only | 100 | 1700 | - | - |
| Media Only | 0 | 200 | - | - |
Corrected Fluorescence = (Raw Fluorescence of Treated) - (Fluorescence of Compound Only) % Signal = (Corrected Fluorescence of Treated / Corrected Fluorescence of Positive Control) * 100
Issue 3: Suspected Luciferase Enzyme Stabilization
If you observe an unexpected increase in signal in your luciferase reporter assay, use this guide to investigate potential enzyme stabilization.
Troubleshooting Workflow:
Caption: Workflow for investigating luciferase enzyme stabilization.
Experimental Protocol: Luciferase Counterscreen Assay
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Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid containing a constitutively active promoter (e.g., CMV) driving firefly luciferase expression and a plasmid with a constitutively expressed Renilla luciferase (for normalization).
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Treatment: After 24 hours, treat the cells with various concentrations of this compound.
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Cell Lysis and Measurement: After the desired incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Data Presentation: Example Luciferase Counterscreen Results
| Treatment Group | Concentration (µM) | Normalized Luciferase Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 100,000 | 1.0 |
| This compound | 10 | 150,000 | 1.5 |
| This compound | 50 | 250,000 | 2.5 |
| This compound | 100 | 400,000 | 4.0 |
A dose-dependent increase in luciferase activity with a constitutive promoter strongly suggests enzyme stabilization.
Signaling Pathway
Caption: Inhibition of pro-inflammatory pathways by this compound.
References
Technical Support Center: Refining Ganoderenic Acid C Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ganoderenic acid C.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found during this compound purification?
A1: The most common impurities encountered during this compound purification are other structurally similar triterpenoids from the Ganoderma species, such as Ganoderic acids A, B, and D.[1] Fatty acids and their esters can also be present, especially in crude extracts from the spores, making the isolation process more challenging.[2]
Q2: Which chromatographic methods are most effective for purifying this compound?
A2: A multi-step chromatographic approach is generally the most effective. This typically involves:
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Silica (B1680970) Gel Column Chromatography: Used for initial fractionation of the crude triterpenoid (B12794562) extract.[3][4]
-
Reversed-Phase C18 Column Chromatography: For further separation based on polarity.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): The final step to achieve high purity this compound.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Key parameters for HPLC analysis include:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and acidified water (e.g., with 0.1% acetic acid or formic acid) is often employed.
-
Detection: UV detection at approximately 252 nm is suitable for ganoderic acids. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Q4: What are the optimal storage conditions for purified this compound?
A4: For long-term stability, purified this compound should be stored at low temperatures, such as -20°C. It should be kept in a tightly sealed container, protected from light and moisture to prevent degradation. For solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Extraction
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Recommendation |
| Inefficient Extraction | Optimize extraction parameters. | Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Ensure the Ganoderma material is finely powdered to maximize surface area. |
| Inappropriate Solvent | Verify solvent choice. | Triterpenoids like this compound are best extracted with organic solvents such as ethanol (B145695) or methanol. For crude extracts, a 95% ethanol solution is commonly used. |
| Degradation during Extraction | Control extraction temperature. | When using methods like reflux extraction, ensure the temperature does not exceed the degradation point of the compound. A temperature of around 60°C has been shown to be effective. |
Problem 2: Poor Separation of this compound from Other Ganoderic Acids in HPLC
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Recommendation |
| Suboptimal Mobile Phase Gradient | Adjust the gradient profile. | A shallow gradient of acetonitrile in acidified water can improve the resolution of closely eluting compounds. Experiment with different starting and ending concentrations of the organic solvent. |
| Incorrect Column Chemistry | Select an appropriate column. | A high-resolution C18 column with a small particle size (e.g., 5 µm) is recommended for separating complex mixtures of ganoderic acids. |
| Co-elution of Isomers | Modify the mobile phase. | The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, can improve peak shape and separation of acidic compounds like this compound. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol outlines the initial steps to obtain a triterpenoid-enriched fraction from Ganoderma lucidum.
-
Preparation of Raw Material:
-
Clean and dry the fruiting bodies of Ganoderma lucidum.
-
Grind the dried material into a fine powder (40-60 mesh).
-
-
Ethanol Extraction:
-
Macerate the powdered Ganoderma lucidum in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and repeat the extraction on the residue two more times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid extraction with an equal volume of methylene (B1212753) chloride or ethyl acetate (B1210297) three times.
-
Combine the organic fractions, which will contain the triterpenoids.
-
Dry the organic fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield a triterpenoid-enriched fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column packed in chloroform (B151607).
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and acetone.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Protocol 2: Final Purification by Preparative HPLC
This protocol describes the final purification step to obtain high-purity this compound.
-
Sample Preparation:
-
Combine the fractions enriched with this compound from the silica gel chromatography and evaporate the solvent.
-
Dissolve the residue in the HPLC mobile phase.
-
-
Preparative HPLC Conditions:
-
Column: Semi-preparative or preparative C18 HPLC column.
-
Mobile Phase: A gradient of acetonitrile and 0.1% aqueous acetic acid. The specific gradient should be optimized for baseline separation.
-
Flow Rate: Adjust according to the column dimensions (e.g., 7.8 mL/min for a semi-preparative column).
-
Detection: UV detector set at 252 nm.
-
-
Fraction Collection:
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Inject the prepared sample onto the column.
-
Collect the peak corresponding to this compound.
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Evaporate the solvent from the collected fraction to obtain the purified compound.
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Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC separation of Ganoderenic acids.
References
Technical Support Center: Enhancing Ganoderenic Acid C Production in Ganoderma Cultures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing the production of Ganoderenic acid C in Ganoderma cultures. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture conditions for maximizing this compound production in Ganoderma lucidum?
A1: Achieving high yields of this compound is dependent on several critical culture parameters. Submerged fermentation is often preferred over traditional solid-state cultivation as it allows for a shorter incubation time and better control over environmental conditions.[1][2] Key factors to consider include:
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Temperature: The optimal growth temperature for Ganoderma lucidum mycelia is typically around 28°C.[3]
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pH: An initial pH between 4.5 and 6.5 is generally favorable for mycelial growth.[3] Some studies have shown maximal biomass and triterpenoid (B12794562) production at a pH of 5.5.[2]
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Carbon Source: Glucose is a commonly used and effective carbon source. An optimal concentration of around 40 g/L has been shown to maximize the yield of some ganoderic acids.
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Nitrogen Source: A combination of organic nitrogen sources, such as peptone and yeast extract, often promotes better growth and metabolite production compared to inorganic sources. Nitrogen limitation can also be a strategy to enhance ganoderic acid production.
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Aeration: Adequate oxygen supply is crucial for the accumulation of ganoderic acids. Higher dissolved oxygen tension has been correlated with higher productivity of ganoderic acids.
Q2: How can elicitors be used to enhance this compound production?
A2: Elicitors are compounds that can trigger a defense response in fungi, leading to an increase in the production of secondary metabolites like ganoderic acids. Several elicitors have been studied for their effect on Ganoderma cultures:
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Methyl Jasmonate and Aspirin (B1665792): A synergistic effect has been observed with the use of methyl jasmonate and aspirin. Optimal concentrations of 250 µM methyl jasmonate and 4.4 mM aspirin have been reported to significantly increase ganoderic acid production.
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Fungal Elicitors: Polysaccharide elicitors from other fungi, such as Penicillium citrinum, have been shown to stimulate ganoderic acid production.
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Abiotic Elicitors: Changes in pH and the addition of substances like ethanol (B145695) can also act as elicitors to promote the production of bioactive metabolites.
Q3: What is the general biosynthetic pathway for this compound?
A3: Ganoderic acids, including this compound, are triterpenoids synthesized via the mevalonate (B85504) (MVA) pathway. The key steps involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are then used to form farnesyl pyrophosphate (FPP), which is a crucial intermediate. Two molecules of FPP are condensed to form squalene (B77637), which is then cyclized to lanosterol, the direct precursor of ganoderic acids. A series of modifications, including oxidation and hydroxylation catalyzed by cytochrome P450 enzymes, leads to the diverse range of ganoderic acids.
Q4: Are there any genetic engineering strategies to increase this compound yield?
A4: Yes, metabolic engineering has shown promise in enhancing ganoderic acid production. Overexpression of key genes in the MVA pathway can lead to increased yields. For instance, the overexpression of genes encoding for 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and squalene synthase (SQS) has been shown to increase the production of ganoderic acids by up-regulating the metabolic pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of Ganoderma for this compound production.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Slow or No Mycelial Growth | Suboptimal temperature or pH. | Ensure the incubator is set to 28°C and the initial pH of the medium is between 4.5 and 6.5. |
| Nutrient-deficient medium. | Review and adjust the carbon and nitrogen sources in your culture medium. A combination of yeast extract and peptone is often effective. | |
| Low-quality inoculum. | Use a healthy and actively growing mycelial culture for inoculation, typically at a concentration of 10-12% (v/v). | |
| High Mycelial Biomass, Low this compound Yield | Non-optimal culture conditions for secondary metabolite production. | Consider a two-stage cultivation strategy: a growth phase followed by a production phase with altered conditions (e.g., nitrogen limitation, static culture). |
| Insufficient oxygen supply. | Increase aeration or agitation in submerged cultures. For static cultures, ensure a large surface area for gas exchange. | |
| Inappropriate timing of harvest. | Harvest the mycelia during the stationary phase of growth, as this is often when secondary metabolite production is highest. | |
| Inconsistent this compound Yields | Variability in raw materials or culture conditions. | Standardize all aspects of the experimental protocol, from the source of the Ganoderma strain to the precise composition of the culture medium and incubation parameters. |
| Degradation of this compound during extraction or storage. | Use appropriate extraction solvents and store extracts at low temperatures (-20°C or -80°C) and protected from light to prevent degradation. | |
| Difficulty in Quantifying this compound | Inadequate extraction or analytical method. | Utilize a validated extraction protocol, such as ultrasound-assisted extraction with ethanol. For quantification, use a reliable method like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). |
| Lack of a proper standard for calibration. | Obtain a certified reference standard for this compound to create an accurate calibration curve for quantification. |
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
-
Inoculum Preparation:
-
Maintain Ganoderma lucidum stock cultures on Potato Dextrose Agar (B569324) (PDA) slants at 4°C.
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For inoculum, transfer a piece of the mycelial agar to a 250 mL flask containing 80 mL of seed culture medium (e.g., 40 g/L glucose, 4.0 g/L peptone, 0.75 g/L KH₂PO₄, 0.45 g/L MgSO₄·7H₂O, and 0.01 g/L vitamin B₁).
-
Incubate at 28°C on a rotary shaker at 160 rpm for 8 days.
-
-
Fermentation:
-
Inoculate the production medium with 12% (v/v) of the seed culture.
-
The fermentation medium can be optimized, for example, with 44.4 g/L glucose and 5.0 g/L peptone.
-
Incubate at 28°C for the desired duration (e.g., up to 437 hours has been shown to be effective for some ganoderic acids).
-
Protocol 2: Elicitor-Enhanced Production of Ganoderic Acids
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Elicitor Preparation:
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Prepare stock solutions of methyl jasmonate in ethanol and aspirin in the culture medium.
-
-
Elicitation:
-
Add the elicitors to the Ganoderma culture at the desired growth stage (e.g., after the initial growth phase).
-
Final concentrations of 250 µM for methyl jasmonate and 4.4 mM for aspirin have been reported to be effective.
-
-
Incubation and Harvest:
-
Continue the incubation under standard conditions for a specified period after elicitor addition.
-
Harvest the mycelia for extraction and analysis.
-
Protocol 3: Extraction and Quantification of this compound
-
Extraction:
-
Harvest mycelia by filtration and dry them.
-
Grind the dried mycelia into a fine powder.
-
Perform ultrasound-assisted extraction by mixing the powder with 80% ethanol (e.g., 1:20 w/v) and sonicating for 45 minutes at 45°C.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification by HPLC:
-
Dissolve the crude extract in methanol.
-
Use a C18 reverse-phase column for separation.
-
A mobile phase consisting of a gradient of acetonitrile (B52724) and 0.1% formic acid in water is commonly used.
-
Detect this compound using a UV detector at a wavelength of around 252-257 nm.
-
Quantify the concentration by comparing the peak area to a standard curve prepared with a certified reference standard of this compound.
-
Data Presentation: Summary of Factors Affecting Ganoderic Acid Production
| Parameter | Condition | Effect on Ganoderic Acid Yield | Reference |
| Culture Type | Submerged Fermentation | Shorter production time compared to solid-state. | |
| Static Liquid Culture | Can lead to higher yields of specific ganoderic acids. | ||
| Carbon Source | Glucose (40 g/L) | Optimized for high yield of certain ganoderic acids. | |
| Nitrogen Source | Nitrogen Limitation (3mM glutamine) | 2.8 to 8.3-fold increase in individual ganoderic acids compared to 60mM glutamine. | |
| Combined Yeast Extract & Peptone | Optimal for cell growth and metabolite production. | ||
| Elicitors | Methyl Jasmonate (250 µM) + Aspirin (4.4 mM) | Significant increase in total ganoderic acid production (up to 0.085 mg/mL). | |
| Genetic Modification | Overexpression of SQS and HMGR genes | Increased expression of these genes by 11 and 10-fold respectively, leading to higher ganoderic acid production. | |
| Aeration | High Dissolved Oxygen | Favorable for ganoderic acid production. | |
| Air Supply in Static Culture | Can nearly double the yield of total ganoderic acids. |
Visualizations
Diagram 1: Ganoderic Acid Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of ganoderic acids from Acetyl-CoA.
Diagram 2: Experimental Workflow for Enhancing this compound Production
References
Ganoderenic acid C experimental variability and control measures
Welcome to the Technical Support Center for Ganoderenic Acid C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction, purification, quantification, and bioactivity assessment of this compound.
Issue 1: Low Yield of this compound During Extraction
-
Question: We are experiencing significantly lower than expected yields of this compound from our Ganoderma lucidum source material. What are the potential causes and how can we optimize our extraction?
-
Answer: Low yields can stem from several factors related to the raw material, extraction method, and solvent choice. Here are key areas to troubleshoot:
-
Source Material: The concentration of ganoderic acids can vary significantly between different strains and batches of Ganoderma lucidum. Ensure you are using a high-quality, properly identified, and dried starting material. Grinding the fruiting bodies into a fine powder (40-60 mesh) is crucial to increase the surface area for efficient extraction.[1][2]
-
Extraction Method: While simple maceration can be used, methods like ultrasound-assisted extraction or hot solvent extraction are generally more efficient.[2] For instance, ultrasonic extraction for 45 minutes at a controlled temperature of 45°C has been reported as an effective method.[2]
-
Solvent Selection: Ethanol (B145695) (typically 80-95%) is a commonly used and effective solvent for extracting triterpenoids like this compound.[1] The choice of solvent polarity is critical, and ethanol provides a good balance for extracting these compounds.
-
Extraction Parameters: Ensure sufficient extraction time and an appropriate solid-to-liquid ratio (e.g., 1:20 w/v). Repeating the extraction process multiple times (e.g., three times) with fresh solvent will maximize the yield.
-
Issue 2: Poor Purity of this compound After Initial Purification
-
Question: Our initial purification by column chromatography is not providing a sufficiently pure sample of this compound. What steps can we take to improve purity?
-
Answer: Achieving high purity often requires a multi-step purification strategy.
-
Solvent Partitioning: Before chromatography, perform a solvent-solvent partitioning of the crude extract. Suspending the crude extract in water and partitioning with a non-polar solvent like methylene (B1212753) chloride can enrich the triterpenoid (B12794562) fraction.
-
Chromatographic Techniques: A single chromatographic step is often insufficient. A common approach is to use a silica (B1680970) gel column followed by a reversed-phase C18 column. Sephadex LH-20 gel columns can also be used for size-exclusion chromatography.
-
Preparative HPLC: For the final purification step to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended. A C18 column with a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid is a typical mobile phase.
-
Recrystallization: After pooling the purified fractions from HPLC, recrystallization with a suitable solvent like methanol (B129727) can yield high-purity crystals of this compound.
-
Issue 3: Inconsistent Results in Bioactivity Assays
-
Question: We are observing high variability in our in vitro bioactivity assays with this compound. How can we ensure our results are reliable and specific?
-
Answer: Inconsistent bioactivity can be due to off-target effects, compound stability, or experimental design.
-
Optimize Concentration: Conduct thorough dose-response studies to determine the lowest effective concentration that produces the desired on-target effect while minimizing potential off-target or toxic effects.
-
Use Orthogonal Assays: Confirm your findings using multiple, distinct experimental methods that measure the same biological endpoint.
-
Negative Controls: If available, include a structurally similar but biologically inactive analog of this compound to differentiate specific from non-specific effects.
-
Confirm Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to its intended protein target within the cell.
-
Assess Downstream Signaling: If you are investigating a specific pathway (e.g., NF-κB, MAPK), perform western blots to check the phosphorylation status of key downstream proteins to confirm the on-target mechanism is active.
-
Compound Stability: Ganoderenic acids can be unstable in certain solvents. Ensure the stability of this compound in your assay medium. It is recommended to store stock solutions at -20°C for short-term and -80°C for long-term storage, protected from light, and to avoid repeated freeze-thaw cycles.
-
Issue 4: Difficulties in Quantifying this compound
-
Question: We are struggling to get accurate and reproducible quantification of this compound in our extracts using HPLC. What are the critical parameters to control?
-
Answer: Accurate quantification by HPLC requires careful optimization of the chromatographic conditions and proper sample preparation.
-
Method Validation: It is essential to validate your HPLC method. This includes establishing linearity with a calibration curve using a certified standard of this compound, and determining the limit of detection (LOD) and limit of quantification (LOQ).
-
Chromatographic Conditions: A reversed-phase C18 column is commonly used. The mobile phase often consists of a gradient of acetonitrile and an aqueous solution with a small amount of acid (e.g., 0.1% acetic acid or 0.1% formic acid) to improve peak shape. The detection wavelength is typically set at 252 nm.
-
Sample Preparation: Ensure complete dissolution of the extract in the mobile phase or a suitable solvent like methanol. Samples should be filtered through a 0.2 µm syringe filter before injection to prevent column clogging.
-
Internal Standard: For more precise quantification, especially with complex matrices, consider using an internal standard.
-
LC-MS/MS for High Sensitivity: For very low concentrations, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides higher sensitivity and selectivity.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Ganoderic Acids
| Extraction Method | Solvent | Source Material | Reported Yield/Concentration | Reference |
| Ultrasound-Assisted Maceration | Ethanol | G. lucidum (Reishi) | Ganoderic Acid A: 173.965 ± 3.182 µg/mL | |
| Hot Solvent Extraction | Ethanol | Ganoderma species | 1.74% | |
| Hot Solvent Extraction | Water | Ganoderma species | 1.56% | |
| Supercritical CO2 Extraction | CO2 | Cultivated G. lucidum | 1.13% | |
| Supercritical CO2 Extraction | CO2 | Wild G. lucidum | 1.29% | |
| Liquid Static Culture | - | G. lucidum Mycelia | Total of 5 GAs: up to 986.53 mg/L |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
-
Preparation of Material: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder.
-
Extraction: Mix the powdered G. lucidum with 80% ethanol in a flask, using a solid-to-liquid ratio of 1:20 (w/v).
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 45°C.
-
Filtration: After sonication, filter the mixture to separate the extract from the solid residue.
-
Repetition: Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification by Column Chromatography
-
Solvent Partitioning: Suspend the crude ethanolic extract in distilled water and perform liquid-liquid extraction with an equal volume of methylene chloride three times. Combine the methylene chloride fractions, which contain the triterpenoids.
-
Drying and Concentration: Dry the methylene chloride fraction over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure.
-
Silica Gel Chromatography: Apply the enriched triterpenoid fraction to a silica gel column and elute with a gradient system (e.g., chloroform/acetone) to perform initial fractionation.
-
Reversed-Phase C18 Chromatography: Further purify the relevant fractions on a reversed-phase C18 column, eluting with a gradient of water and methanol.
-
Preparative HPLC: For final purification, use a preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and 0.1% aqueous acetic acid. Collect the peak corresponding to this compound.
-
Final Steps: Evaporate the solvent from the collected fraction to obtain the purified compound. Recrystallization from methanol can be performed for higher purity.
Protocol 3: Quantitative Analysis by HPLC
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standard solutions by dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the dried extract in methanol, sonicate if necessary, and filter through a 0.2 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and 0.1% aqueous acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: 252 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample extracts. Identify the this compound peak based on the retention time of the standard and quantify the amount using the calibration curve.
Visualizations
Caption: Experimental workflow for this compound isolation and analysis.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Validation & Comparative
Ganoderenic Acid C: A Comparative Analysis of Bioactivity in Cellular Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Ganoderenic Acid C's Bioactivity, Supported by Experimental Data.
This compound, a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, is gaining attention for its potential therapeutic applications. This guide provides a comparative overview of its validated bioactivity across multiple cell lines, with a focus on its anti-inflammatory and potential anti-cancer effects. We present quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved to support further research and development.
Quantitative Bioactivity Profile of Ganoderic Acids
Direct comparative studies on the cytotoxic effects of this compound across multiple cancer cell lines are limited in publicly available research. However, to provide a broader context of the bioactivity of ganoderic acids, the following table includes IC50 values for other notable ganoderic acids in various cancer cell lines. Additionally, specific quantitative data on the anti-inflammatory activity of Ganoderic Acid C1 is presented.
Table 1: Comparative Cytotoxicity of Various Ganoderic Acids in Human Cancer Cell Lines
| Ganoderic Acid Type | Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |
| 203.5 | 48 | |||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | |
| 139.4 | 48 | |||
| MDA-MB-231 | Breast Cancer | 707 | 24 | |
| 163 | 48 | |||
| Ganoderic Acid T | HeLa | Cervical Cancer | Not explicitly stated, but showed dose-dependent viability decrease | 24 |
Note: The data presented is a compilation from different studies for comparative purposes. Experimental conditions may vary between studies.
Table 2: Anti-inflammatory Activity of Ganoderic Acid C1
| Bioactivity | Cell Line | Key Measurement | IC50 Value |
| Inhibition of TNF-α Production | RAW 264.7 | TNF-α levels in LPS-stimulated murine macrophages | 24.5 µg/mL |
Signaling Pathways Modulated by Ganoderic Acid C1
Ganoderic Acid C1 primarily exerts its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response.
Experimental Workflow
A generalized workflow for validating the bioactivity of this compound in cell lines is depicted below. This process involves initial cytotoxicity screening, followed by more detailed mechanistic assays to elucidate the mode of action.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound bioactivity.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cell lines, which is an indicator of cell viability.
-
Materials:
-
Selected cancer cell lines (e.g., HeLa, HepG2, MDA-MB-231)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of this compound on the progression of the cell cycle.
-
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate the effect of this compound on the expression levels of key proteins in signaling pathways like NF-κB and MAPK.
-
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-p38, anti-p-JNK, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
-
Unraveling the Anticancer Potential: A Comparative Analysis of Ganoderenic Acid C and Ganoderic Acid A
For researchers and drug development professionals, the quest for potent, naturally derived anticancer compounds is a relentless pursuit. Among the promising candidates are triterpenoids from the medicinal mushroom Ganoderma lucidum, notably Ganoderic acids. This guide provides a comparative overview of the anticancer activities of two such compounds: Ganoderenic acid C and Ganoderic acid A. While extensive research has illuminated the multifaceted anticancer effects of Ganoderic acid A, a comprehensive understanding of this compound's bioactivity remains a subject of ongoing investigation.
While direct comparative studies and specific quantitative data for this compound are limited in the current body of scientific literature, this guide synthesizes the available experimental data for Ganoderic acid A to provide a benchmark for future research and a framework for understanding the potential therapeutic value of this class of compounds.
Quantitative Analysis of Anticancer Efficacy
The cornerstone of evaluating any potential anticancer agent is its ability to inhibit the growth of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.
Ganoderic Acid A: A Profile of Potency
Ganoderic acid A has demonstrated significant cytotoxic effects across a range of cancer cell lines. The following table summarizes key IC50 values reported in preclinical studies.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [1] |
| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, passage number, and assay used.
This compound: An Area for Future Investigation
Mechanistic Insights: How These Compounds Combat Cancer
The anticancer activity of Ganoderic acids extends beyond simple cytotoxicity. They are known to modulate complex cellular signaling pathways that govern cell proliferation, survival, and death.
Ganoderic Acid A: A Multi-pronged Attack on Cancer Cells
Ganoderic acid A employs a multi-targeted approach to inhibit cancer progression, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
1. Induction of Apoptosis:
Ganoderic acid A triggers the intrinsic, or mitochondrial, pathway of apoptosis. This involves:
-
Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential.
-
Release of Cytochrome c: This leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytochrome c release activates a cascade of enzymes known as caspases, particularly caspase-3 and caspase-9, which are the executioners of apoptosis.
-
Modulation of Bcl-2 Family Proteins: It can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring cell death.
2. Cell Cycle Arrest:
Ganoderic acid A can halt the progression of the cell cycle, primarily at the G0/G1 phase. This prevents cancer cells from replicating and dividing. Key mechanisms include:
-
Downregulation of Cyclin D1: This protein is crucial for the G1 to S phase transition.
-
Upregulation of p21: This protein is a cyclin-dependent kinase inhibitor that blocks cell cycle progression.
3. Inhibition of Key Signaling Pathways:
Ganoderic acid A has been shown to interfere with signaling pathways that are often dysregulated in cancer:
-
JAK/STAT3 Pathway: Inhibition of this pathway can lead to reduced cell proliferation and survival.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth and survival.
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival.
Below is a graphical representation of the signaling pathway involved in Ganoderic Acid A-induced apoptosis.
Caption: Signaling pathway of Ganoderic Acid A-induced apoptosis.
This compound: Elucidating the Mechanism
The precise molecular mechanisms underlying the potential anticancer effects of this compound are not yet well-defined. However, based on the activities of structurally similar triterpenoids, it is hypothesized that this compound may also induce apoptosis and/or cell cycle arrest. One study on an extract of Ganoderma sinensis spores, which contained Ganoderenic acid B and D, demonstrated G2/M phase cell cycle arrest. This suggests that different ganoderenic acids might influence the cell cycle at different checkpoints. Further research is necessary to specifically delineate the signaling pathways modulated by this compound.
Experimental Protocols: A Guide to a Key Assay
To provide a practical context for the presented data, this section outlines a detailed methodology for a crucial experiment used to assess anticancer activity: the cell viability assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Ganoderic acid A) for a specified duration (e.g., 24, 48, or 72 hours). A control group receives only the vehicle (e.g., DMSO) used to dissolve the compound.
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting cell viability against the compound concentration.
Below is a graphical representation of a typical experimental workflow for evaluating the anticancer effects of a compound.
Caption: A generalized experimental workflow for anticancer drug screening.
Conclusion: A Tale of Two Triterpenoids
In contrast, this compound remains a more enigmatic molecule. While its structural similarity to other bioactive ganoderic acids suggests potential anticancer properties, the lack of specific, quantitative data on its efficacy and a detailed understanding of its mechanism of action represent significant knowledge gaps. Future research should prioritize the isolation and purification of this compound to enable rigorous in vitro and in vivo studies. Such investigations are crucial to unlock its therapeutic potential and to provide a solid foundation for a direct and meaningful comparison with its more extensively studied counterpart, Ganoderic acid A. This will ultimately contribute to a more comprehensive understanding of the therapeutic arsenal (B13267) offered by the diverse triterpenoids of Ganoderma lucidum.
References
The Synergistic Potential of Ganoderic Acids in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and mitigate toxicity. Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have emerged as promising candidates for synergistic combination with conventional chemotherapy drugs. While comprehensive data on Ganoderenic acid C remains limited, extensive research on other ganoderic acids, such as Ganoderic acid A, D, and T, provides compelling evidence of their potential to sensitize cancer cells to chemotherapeutic agents. This guide offers an objective comparison of the synergistic effects of various ganoderic acids with chemotherapy drugs, supported by experimental data and detailed methodologies.
I. Quantitative Analysis of Synergistic Effects
The synergy between ganoderic acids and chemotherapy drugs has been quantified across various cancer cell lines. The following tables summarize key findings, including the reduction in the half-maximal inhibitory concentration (IC50) of chemotherapy drugs and Combination Index (CI) values, where a CI value less than 1 indicates a synergistic interaction.
| Ganoderic Acid/Triterpene | Chemotherapy Drug | Cancer Cell Line | Observed Synergistic Effect | Reference |
| Ganoderic Acid A (GAA) | Cisplatin (DDP) | Gallbladder Cancer (GBC-SD) | Reduced DDP IC50 from 8.98 µM to 4.07 µM. | |
| Ganoderic Acid D (GAD) | Cisplatin | Ovarian Cancer (SKOV3, SKOV3/DDP) | Enhanced cisplatin-induced cytotoxicity.[1] | [1] |
| Ganoderma Triterpenes (GTS) | Doxorubicin (B1662922) (DOX) | Cervical Cancer (HeLa) | Combination Index (CI) values were all below 1, indicating synergism.[2] | |
| Ganoderic Acid T (GAT) | Radiation Therapy | Cervical Cancer (HeLa) | Increased radiosensitivity of HeLa cells. |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to evaluate the synergistic effects of ganoderic acids and chemotherapy.
A. Cell Viability and Cytotoxicity Assays
1. MTT/XTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce tetrazolium salts (MTT or XTT) to formazan (B1609692), resulting in a colored product.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the ganoderic acid, the chemotherapy drug, and their combination for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT/XTT Addition: Add MTT (to a final concentration of 0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control. The IC50 values are determined by plotting cell viability against drug concentration.
-
2. CCK-8 Assay:
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method that utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control.
-
B. Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with the ganoderic acid, chemotherapy drug, or their combination.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
-
2. TUNEL Assay:
-
Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol:
-
Cell Fixation and Permeabilization: Fix the treated cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Analysis: Visualize and quantify the fluorescent signal using fluorescence microscopy or flow cytometry.
-
C. Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways related to cell survival, apoptosis, and drug resistance.
-
Protocol:
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
III. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of ganoderic acids with chemotherapy are underpinned by their ability to modulate multiple cellular signaling pathways.
A. Induction of Apoptosis and Cell Cycle Arrest
Ganoderic acids have been shown to induce apoptosis and cause cell cycle arrest, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Caption: Induction of Apoptosis and Cell Cycle Arrest by Ganoderic Acids and Chemotherapy.
B. Inhibition of Pro-Survival Signaling Pathways
Ganoderic acids can inhibit key pro-survival signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are often constitutively active in cancer cells and contribute to chemoresistance.
Caption: Inhibition of Pro-Survival Signaling Pathways by Ganoderic Acids.
C. Modulation of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) plays a dual role in cancer. While high levels of ROS can be cytotoxic, moderate levels can promote cancer cell survival. Some studies suggest that the synergistic effect of ganoderic acids and certain chemotherapy drugs is mediated by an increase in intracellular ROS levels.
Caption: ROS/ERK Signaling Pathway in Ganoderic Acid D and Cisplatin Synergy.
IV. Experimental Workflow
A typical workflow for investigating the synergistic effects of ganoderic acids with chemotherapy is depicted below.
Caption: General Experimental Workflow for Synergy Evaluation.
V. Conclusion and Future Directions
The available evidence strongly suggests that various ganoderic acids hold significant potential as synergistic agents in cancer chemotherapy. By modulating key signaling pathways involved in cell survival, apoptosis, and drug resistance, these natural compounds can enhance the efficacy of conventional cytotoxic drugs. While the data presented in this guide focuses on ganoderic acids other than this compound due to a lack of specific studies, the conserved mechanisms of action within this class of triterpenoids provide a strong rationale for investigating the synergistic potential of this compound.
Future research should focus on:
-
Directly investigating the synergistic effects of this compound with a range of chemotherapy drugs across different cancer types.
-
Elucidating the precise molecular mechanisms underlying the observed synergy using advanced techniques such as proteomics and transcriptomics.
-
Conducting in vivo studies in animal models to validate the in vitro findings and assess the therapeutic potential and safety of these combination therapies.
-
Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of ganoderic acids to tumor tissues.
By addressing these research gaps, the full therapeutic potential of ganoderic acids, including this compound, as valuable components of combination cancer therapy can be realized, ultimately leading to improved patient outcomes.
References
- 1. Sporoderm-Broken Spores of Ganoderma lucidum Sensitizes Ovarian Cancer to Cisplatin by ROS/ERK Signaling and Attenuates Chemotherapy-Related Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of Ganoderma triterpenes with doxorubicin and proteomic characterization of the possible molecular targets of Ganoderma triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and UPLC-MS Methods for Ganoderenic Acid C Analysis
For researchers, scientists, and drug development professionals engaged in the study of Ganoderma species and their bioactive compounds, the accurate and reliable quantification of ganoderenic acids is of paramount importance. Ganoderenic acid C, a prominent triterpenoid (B12794562) found in Ganoderma lucidum, has garnered significant interest for its potential therapeutic properties. This guide provides an objective cross-validation of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and ensuring the consistency of herbal medicinal products.[1][2]
While HPLC-UV has traditionally been a robust and cost-effective method for the routine analysis of major ganoderic acids, UPLC-MS has emerged as a powerful alternative offering superior sensitivity and specificity.[1] This guide presents a detailed comparison of their performance based on experimental data, outlines their respective methodologies, and provides visual workflows to aid in method selection and implementation.
Experimental Workflows
The general analytical workflow for this compound involves sample preparation, chromatographic separation, detection, and data analysis. The primary distinctions between the HPLC and UPLC-MS workflows are found in the efficiency of the separation and the method of detection.[1]
Experimental Protocols
Detailed and validated protocols are crucial for achieving reproducible and accurate quantification of this compound. The following sections provide representative experimental methodologies for both HPLC and UPLC-MS techniques, based on established literature.
HPLC-UV Method for this compound
This method is well-suited for the routine quality control of major triterpenoids in Ganoderma extracts.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of powdered Ganoderma sample.
-
Perform ultrasonic extraction with 20 mL of a suitable solvent such as chloroform (B151607) or methanol for 30 minutes.[3]
-
Repeat the extraction process twice, combining the extracts.
-
Evaporate the combined extract to dryness under reduced pressure at 40°C.
-
Reconstitute the residue in a known volume of methanol.
-
Filter the solution through a 0.2 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with Acetonitrile and water containing 0.03% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify the this compound peak by comparing the retention time with a reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
UPLC-MS Method for this compound
This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including those present at low concentrations.
1. Sample Preparation:
-
Sample preparation follows a similar protocol to the HPLC method, involving solvent extraction and filtration. The final extract may be further diluted before injection into the UPLC-MS system.
2. UPLC-MS/MS Conditions:
-
UPLC System: ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in water and acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 35°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative mode electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.
3. Data Analysis:
-
Quantification is performed using a calibration curve generated from reference standards, similar to the HPLC method.
Quantitative Data Summary
The choice between HPLC and UPLC-MS often involves a trade-off between the robustness and accessibility of HPLC and the superior sensitivity and specificity of UPLC-MS. The following table summarizes the key performance metrics for the analysis of this compound and related triterpenoids using both techniques, compiled from published validation studies.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (RSD %) | Intra-day: 0.8-4.8%Inter-day: 0.7-5.1% | Intra-day: < 6.8%Inter-day: < 8.1% |
| Accuracy (Recovery %) | 98.5-99.5% | 89.1-114.0% |
| Limit of Detection (LOD) | ~0.34-1.41 µg/mL | ~0.66-6.55 µg/kg |
| Limit of Quantification (LOQ) | ~1.01-4.23 µg/mL | ~2.20-21.84 µg/kg |
| Analysis Time | Longer | Faster |
Cross-Validation Logic
The cross-validation of these two methods involves a systematic comparison of their key performance characteristics to determine their suitability for a specific application.
References
A Comparative Analysis of Ganoderenic Acid C and Other Ganoderma Titerpenoids in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activities with Supporting Experimental Data
Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from Ganoderma species, has demonstrated significant potential as a therapeutic agent, particularly in the realm of inflammation. This guide provides a comparative analysis of this compound against other prominent triterpenoids from the same genus, focusing on their anti-cancer and anti-inflammatory properties. The information presented herein, supported by experimental data, aims to assist researchers and drug development professionals in their efforts to explore the therapeutic potential of these natural compounds.
Comparative Biological Activity: A Quantitative Overview
The therapeutic efficacy of Ganoderma triterpenoids varies significantly based on their specific chemical structures. To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other selected Ganoderma triterpenoids in both cytotoxicity and anti-inflammatory assays.
Cytotoxicity Against Various Cancer Cell Lines
The cytotoxic effects of Ganoderma triterpenoids have been evaluated against a range of cancer cell lines. While extensive comparative data for this compound is still emerging, the available information for other ganoderic and lucidenic acids provides a valuable benchmark for its potential anti-cancer activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ganoderic Acid A | HepG2 (Liver Cancer) | 203.5 (48h) | [1] |
| SMMC7721 (Liver Cancer) | 139.4 (48h) | [1] | |
| Gallbladder Cancer (GBC-SD) | Reduces DDP IC50 from 8.98 to 4.07 | [2] | |
| Ganoderic Acid T | HeLa (Cervical Cancer) | 13 ± 1.4 (24h) | [3] |
| Lucidenic Acid A | PC-3 (Prostate Cancer) | 35.0 ± 4.1 | |
| HL-60 (Leukemia) | 61 (72h) | ||
| Lucidenic Acid B | HL-60 (Leukemia) | 45.0 | |
| HepG2 (Liver Cancer) | 112 | ||
| Lucidenic Acid C | A549 (Lung Cancer) | 52.6 - 84.7 | |
| Lucidenic Acid N | HL-60 (Leukemia) | 64.5 |
Note: Direct comparative studies of this compound's cytotoxicity against a wide panel of cancer cell lines with corresponding IC50 values are limited in the currently available literature.
Anti-inflammatory Activity
Ganoderma triterpenoids are well-documented for their potent anti-inflammatory effects. Ganoderic acid C1, a closely related compound to this compound, has shown significant inhibitory activity against key inflammatory mediators.
| Compound | Assay | Cell Line | IC50 | Reference |
| Ganoderic Acid C1 | TNF-α Inhibition | RAW 264.7 (Macrophages) | 24.5 µg/mL (47.7 µM) | [4] |
| Ganoderterpene A | Nitric Oxide (NO) Production Inhibition | BV-2 (Microglia) | 7.15 µM | |
| Deacetyl Ganoderic Acid F | Nitric Oxide (NO) Production Inhibition | BV-2 (Microglia) | - |
Key Signaling Pathways in Cancer and Inflammation
The biological activities of Ganoderma triterpenoids are mediated through their modulation of critical signaling pathways involved in cell proliferation, apoptosis, and the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant targets.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory and immune responses, and its dysregulation is often implicated in cancer. Several Ganoderma triterpenoids, including Ganoderic acid C, exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acid C.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation and cell survival. Ganoderic acids have been shown to modulate this pathway, contributing to their therapeutic effects.
Caption: Modulation of the MAPK signaling pathway by Ganoderma triterpenoids.
Detailed Experimental Protocols
To ensure the reproducibility and standardization of research, this section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Ganoderma triterpenoids (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Ganoderma triterpenoids in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Production - Griess Assay)
The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Ganoderma triterpenoids (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the Ganoderma triterpenoids for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 5-10 minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition and the IC50 value.
Caption: A step-by-step workflow for the Griess assay to measure nitric oxide production.
Conclusion
This compound and other Ganoderma triterpenoids exhibit a wide range of promising biological activities, particularly in the fields of oncology and inflammation. While Ganoderic acid C1 has demonstrated potent anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, further comprehensive studies are required to fully elucidate the comparative cytotoxic potential of this compound against a broad spectrum of cancer cell lines. The data and protocols presented in this guide serve as a valuable resource for researchers to design and conduct further investigations into the therapeutic applications of these fascinating natural compounds.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Ganoderenic Acid C: A Comparative Analysis of its Anti-inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Ganoderenic acid C against established anti-inflammatory compounds, dexamethasone (B1670325) and indomethacin (B1671933). The information presented is collated from preclinical studies to highlight the potential of this compound as a therapeutic agent.
In Vitro Efficacy: Inhibition of Key Inflammatory Mediators
The anti-inflammatory potential of a compound is often evaluated by its ability to inhibit the production of key mediators that drive the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells are a standard model for this assessment. The following tables summarize the available data on the inhibitory concentration (IC50) of this compound, dexamethasone, and indomethacin on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines.
It is important to note that the following data is compiled from multiple sources and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Table 1: Comparative In Vitro Anti-inflammatory Activity of this compound, Dexamethasone, and Indomethacin
| Compound | Cell Line | Inflammatory Stimulus | Inhibited Mediator | IC50 |
| This compound | RAW 264.7 | LPS | TNF-α | 24.5 µg/mL |
| Dexamethasone | RAW 264.7 | LPS | TNF-α, IL-1β, IL-6, PGE2 | Dose-dependent inhibition observed, specific IC50 values not consistently reported in comparative studies. |
| Indomethacin | RAW 264.7 | LPS | NO | 56.8 µM |
| PGE2 | 2.8 µM | |||
| TNF-α | 143.7 µM |
In Vivo Efficacy: A Murine Model of Allergic Asthma
A study comparing the effects of this compound and dexamethasone in a murine model of ragweed-induced allergic asthma provides valuable insights into their in vivo efficacy.[1][2]
Table 2: In Vivo Comparison of this compound and Dexamethasone in a Murine Asthma Model
| Treatment Group | Pulmonary Inflammation | Airway Neutrophilia | Eosinophilic Inflammation | TNF-α Levels | IL-4 Levels | IL-5 Levels |
| This compound (chronic) | Significantly reduced | Significantly reduced | Reduced | Inhibited | Inhibited | Inhibited |
| Dexamethasone (acute) | No effect | No effect | Reduced | No effect | Reduced | Reduced |
These findings suggest that chronic administration of this compound may be more effective in targeting neutrophil-dominant airway inflammation and TNF-α production compared to acute treatment with dexamethasone in this specific model.[1][2]
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways that are crucial for the production of inflammatory mediators. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling cascade, which includes p38 and JNK, is another critical pathway in the inflammatory response. Activation of these kinases leads to the activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes. This compound has been demonstrated to partially suppress the MAPK pathway by inhibiting the phosphorylation of key MAPK proteins.
Caption: this compound partially suppresses the MAPK signaling pathway.
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vitro anti-inflammatory effects of compounds in RAW 264.7 macrophages.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment and Inflammatory Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, dexamethasone, or indomethacin) or vehicle control (e.g., DMSO, ensuring the final concentration does not affect cell viability).
-
Cells are pre-incubated with the compounds for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
3. Measurement of Inflammatory Mediators:
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
Cytokine and PGE2 Measurement: The concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
-
The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Conclusion
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways. In vivo studies suggest that this compound may offer advantages over dexamethasone in certain inflammatory conditions, particularly those characterized by neutrophilic inflammation. While direct comparative in vitro data with dexamethasone and indomethacin is limited, the available evidence supports the potential of this compound as a novel anti-inflammatory agent. Further research is warranted to fully elucidate its therapeutic potential and establish a comprehensive comparative efficacy profile.
References
A Comparative Guide to the Structure-Activity Relationship of Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Ganoderenic acid C and its closely related analogs, a class of lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2][3][4] This document synthesizes experimental data to compare the performance of this compound with alternatives, details relevant experimental protocols, and visualizes key molecular pathways and workflows.
Structure-Activity Relationship (SAR) Analysis
The biological activity of ganoderic acids is intrinsically linked to their chemical structure. While comprehensive SAR studies on a wide range of this compound derivatives are still emerging, data from various ganoderic acids provide valuable insights into the structural requirements for their pharmacological effects.[5]
Key structural features influencing bioactivity include:
-
C-3 Position : Modification at the C-3 position significantly impacts both solubility and biological activity. For instance, introducing an acetate (B1210297) group at C-3 has been found to improve the solubility and anti-prostate cancer activity of ganoderic acid analogs, whereas a hydroxyl group at this position reduced both properties. The presence of a carbonyl group at C-3 is also noted as a characteristic feature for 5α-reductase inhibitors.
-
C-11 Position : The presence of a hydroxyl (OH) substituent at the C-11 position is considered an important feature for aldose reductase inhibitory activity.
-
Side Chain : The carboxylic group in the side chain is essential for aldose reductase inhibitory activity. Furthermore, a double bond moiety at positions C-20 and C-22 in the side chain contributes to enhanced aldose reductase inhibition.
-
Other Positions (C-7, C-15) : For Ganoderic acid C2, the hydroxyl groups at C-3, C-7, and C-15 are all important for potent aldose reductase inhibition.
The following diagram illustrates the key structural features of the ganoderic acid skeleton and their influence on biological activity.
Comparative Biological Activity
This compound and its analogs exhibit a range of biological activities. Their potency often varies depending on the specific derivative and the biological context. The table below summarizes key quantitative data from various studies.
| Compound | Biological Activity | Cell Line / Model | IC50 / Effective Concentration | Reference(s) |
| Ganoderic Acid C1 | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IC50: 24.5 µg/mL (for TNF-α inhibition) | |
| Ganoderic Acid C1 | Anti-inflammatory | PBMCs and colonic biopsies from Crohn's Disease patients | Significantly decreased TNF-α, IFN-γ, IL-17A | |
| Ganoderic Acid C2 | Immunomodulatory | Cyclophosphamide-induced immunosuppressed mice | 20 or 40 mg/kg improved inflammatory cell counts | |
| Ganoderic Acid A | Anti-inflammatory | LPS-stimulated BV2 microglia | Inhibited pro-inflammatory factors | |
| Ganoderic Acid DM | Anti-cancer (Prostate) | PC3 and DU145 cells | IC50: 40 µM | |
| Ganoderic Acid DM Analogs | Anti-cancer (Prostate) | PC3 and DU145 cells | IC50 range: 3-32 µM | |
| Deacetyl Ganoderic Acid F | Anti-inflammatory | LPS-stimulated BV-2 microglia | 2.5 - 5 µg/mL | |
| Ganoderic Acid TR | Anti-cancer | HCT-116 (colon), 95-D (lung) | Varies by cell line and time |
Signaling Pathway Modulation
Ganoderenic acids exert their biological effects by modulating critical intracellular signaling pathways, particularly those central to inflammation and cancer.
Anti-inflammatory Mechanism: Ganoderenic acid C1 is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), Ganoderenic acid C1 suppresses the activation of NF-κB and partially suppresses the MAPK cascade, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α.
Anti-Cancer Mechanism: Many ganoderic acids, including Ganoderic Acid TR, induce apoptosis (programmed cell death) in cancer cells through the intrinsic, mitochondria-mediated pathway. This process involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of executioner caspases like caspase-3. Ganoderic acid DM has been shown to mediate G1 cell cycle arrest and induce DNA fragmentation in breast cancer cells.
Experimental Protocols
The evaluation of this compound's biological activity relies on standardized in vitro and in vivo assays. Below are methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Materials :
-
Cancer cell lines (e.g., HeLa, HepG2, PC3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ganoderenic acid C1 (or analog) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates and a microplate reader
-
-
Methodology :
-
Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.
-
Treatment : Prepare serial dilutions of the Ganoderenic acid compound in the culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the compound-containing medium and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.
-
MTT Incubation : Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.
-
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis induced by a compound.
-
Materials :
-
Cancer cells treated with Ganoderenic acid C1
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Methodology :
-
Cell Treatment : Treat cells with the desired concentration of Ganoderenic acid C1 for a specific time.
-
Harvesting : Harvest both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Add more 1X Binding Buffer and analyze the cells by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion and Future Directions
This compound and its related triterpenoids from Ganoderma lucidum are compelling natural products with significant therapeutic potential, particularly as anti-inflammatory and anti-cancer agents. Structure-activity relationship studies have highlighted the importance of specific functional groups and substitutions on the lanostane (B1242432) skeleton for their diverse biological activities. The primary mechanisms of action involve the modulation of key signaling pathways like NF-κB and MAPK.
Future research should focus on the systematic synthesis and biological evaluation of a broader library of this compound derivatives to refine the SAR models. Such efforts will be paramount for the rational design of more potent and selective therapeutics for treating a range of diseases, from chronic inflammatory conditions to various cancers.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Independent Verification of Published Findings on Ganoderenic Acid C
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological activities of Ganoderenic acid C, with a focus on its C1 and C2 variants, against other well-established compounds. The information presented herein is intended to serve as a resource for independent verification and to support further research and development. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies for key assays are provided.
Data Presentation
Ganoderenic Acid C1: Anti-inflammatory Activity
Ganoderenic acid C1 has been identified as a potent anti-inflammatory agent, primarily through its inhibition of the NF-κB signaling pathway. To provide a clear comparison of its efficacy, the following table summarizes its inhibitory concentration alongside a well-known steroidal anti-inflammatory drug, Dexamethasone.
| Compound | Target | Cell Line | IC50 Value | Reference |
| Ganoderenic Acid C1 | TNF-α Production | RAW 264.7 | 24.5 µg/mL | [1] |
| Dexamethasone | NF-κB dependent transcription | A549 | 0.5 nM | [2] |
Note: The IC50 values are presented as reported in the respective literature and may not be directly comparable due to differences in experimental conditions.
Ganoderenic Acid C2: Immunomodulatory Effects
Ganoderenic acid C2 has been shown to exert immunomodulatory effects, particularly in the context of cyclophosphamide-induced immunosuppression. Unlike a direct enzymatic inhibitor, its mechanism appears to involve the upregulation of key immune-related genes. For comparison, Stattic, a direct inhibitor of STAT3, is included to highlight the different mechanisms of action.
| Compound | Primary Target/Effect | Model | Key Findings | Reference |
| Ganoderenic Acid C2 | Upregulation of STAT3 and TNF gene expression | Cyclophosphamide-induced immunosuppressed mice | Significantly improved immunity and increased STAT3 and TNF gene expression at 20 and 40 mg/kg doses. | [3] |
| Stattic | STAT3 Activation (Inhibition) | Cell-free assays | Potently inhibits STAT3 activation and nuclear translocation with an IC50 of 5.1 μM.[4] | [4] |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This protocol is designed to quantify the activity of the NF-κB signaling pathway in response to treatment with a test compound.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM reduced-serum medium
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TNF-α (or other NF-κB activator)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a mix of 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add 20 µL of the complex to each well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and NF-κB Activation:
-
After 24 hours of transfection, aspirate the medium.
-
Add fresh serum-free DMEM containing the desired concentrations of the test compound (e.g., Ganoderenic Acid C1) or vehicle control.
-
Pre-incubate the cells with the compound for 1 hour.
-
Add TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Aspirate the medium and wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
In a luminometer, inject Luciferase Assay Reagent and measure firefly luminescence, followed by the injection of a stop-and-glo reagent to measure Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Determine the percentage of inhibition by comparing the normalized luciferase activity in compound-treated, TNF-α stimulated wells to the TNF-α stimulated vehicle control.
Western Blot for Phosphorylated STAT3
This protocol is used to determine the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cell lysates after treatment with a test compound.
Materials:
-
Cancer cell line with constitutive or inducible STAT3 activation (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compound (e.g., Ganoderenic Acid C2) and appropriate vehicle
-
Cytokine for stimulation (e.g., IL-6), if necessary
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the test compound or vehicle for the desired time.
-
If necessary, stimulate the cells with a cytokine like IL-6 for 15-30 minutes to induce STAT3 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and denature the samples by heating.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and then add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize p-STAT3 levels, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.
Mandatory Visualization
Caption: Ganoderenic Acid C1 inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for evaluating Ganoderenic Acid C2's immunomodulatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Comparative Analysis of the Biological Effects of Ganoderic Acid C and Lucidenic Acids
For Researchers, Scientists, and Drug Development Professionals
Triterpenoids from Ganoderma lucidum, a well-regarded medicinal mushroom, have garnered significant attention for their wide-ranging pharmacological activities. Among these, ganoderic acids and lucidenic acids represent two major classes with promising therapeutic potential. This guide provides a detailed comparison of the biological effects of Ganoderic Acid C and various lucidenic acids, with a focus on their anti-cancer, anti-inflammatory, and immunomodulatory properties, supported by experimental data and methodologies.
Note on nomenclature: The term "Ganoderenic acid C" is less common in scientific literature. This guide will focus on "Ganoderic Acid C" and its well-documented variants, Ganoderic Acid C1 and C2.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of Ganoderic Acid C and various lucidenic acids, providing a basis for comparison of their potency and spectrum of action.
Table 1: Comparative Cytotoxicity of Lucidenic Acids against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lucidenic Acid A | PC-3 | Prostate Cancer | 35.0 ± 4.1 | [1][2] |
| Lucidenic Acid A | HL-60 | Leukemia | 61 (72h), 142 (24h) | [1][2] |
| Lucidenic Acid A | COLO205 | Colon Cancer | 154 (72h) | [1] |
| Lucidenic Acid A | HepG2 | Liver Cancer | 183 (72h) | |
| Lucidenic Acid B | HL-60 | Leukemia | 45.0 | |
| Lucidenic Acid B | HepG2 | Liver Cancer | 112 | |
| Lucidenic Acid C | A549 | Lung Adenocarcinoma | 52.6 - 84.7 | |
| Lucidenic Acid N | HL-60 | Leukemia | 64.5 | |
| Lucidenic Acid N | HepG2 | Liver Cancer | 230 | |
| Lucidenic Acid N | COLO205 | Colon Cancer | 486 |
Table 2: Anti-Inflammatory and Other Biological Activities of Ganoderic Acid C and Lucidenic Acids
| Compound | Biological Activity | Model System | IC50 / Effective Dose | Reference |
| Ganoderic Acid C1 | TNF-α Inhibition | LPS-stimulated RAW 264.7 macrophages | 24.5 µg/mL | |
| Ganoderic Acid C2 | Aldose Reductase Inhibition | In vitro enzyme assay | 43.8 µM | |
| Ganoderic Acid C2 | Immunomodulation | Cyclophosphamide-induced immunosuppressed mice | 10-40 mg/kg (p.o.) | |
| Lucidenic Acid A | Anti-inflammatory | TPA-induced mouse ear inflammation | ID50: 0.07 mg/ear | |
| Lucidenic Acid D2 | Anti-inflammatory | TPA-induced mouse ear inflammation | ID50: 0.11 mg/ear | |
| Lucidenic Acid E2 | Anti-inflammatory | TPA-induced mouse ear inflammation | ID50: 0.11 mg/ear | |
| Lucidenic Acid P | Anti-inflammatory | TPA-induced mouse ear inflammation | ID50: 0.29 mg/ear | |
| Lucidenic Acid E | α-glucosidase inhibition | In vitro enzyme assay | 32.5 µM | |
| Lucidenic Acid Q | α-glucosidase inhibition | In vitro enzyme assay | 60.1 µM | |
| Lucidenic Acid E | Maltase inhibition | In vitro enzyme assay | 16.9 µM | |
| Lucidenic Acid Q | Maltase inhibition | In vitro enzyme assay | 51 µM |
Signaling Pathways
Both Ganoderic Acid C and lucidenic acids exert their biological effects by modulating key intracellular signaling pathways, primarily those involved in inflammation and cell proliferation.
Ganoderic Acid C1 has been shown to be a potent inhibitor of the NF-κB signaling pathway . It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of downstream pro-inflammatory genes like TNF-α. Additionally, Ganoderic Acid C1 can partially suppress the Mitogen-Activated Protein Kinase (MAPK) pathway , further contributing to its anti-inflammatory effects.
Lucidenic acids also modulate these pathways. For instance, lucidenic acid B has been reported to inhibit the invasion of human hepatoma cells by inactivating the MAPK/ERK signal transduction pathway and reducing the binding activities of NF-κB and AP-1 .
References
A Researcher's Guide to Ganoderenic Acid C Production in Ganoderma Strains: A Comparative Metabolomics Approach
For Researchers, Scientists, and Drug Development Professionals.
This guide offers an objective comparison of Ganoderenic acid C production across various Ganoderma strains, supported by experimental data from peer-reviewed studies. We delve into the detailed methodologies for extraction and quantification, and visualize the complex biosynthetic pathways and experimental workflows. Our aim is to provide a comprehensive resource for researchers seeking to understand and optimize the production of this pharmacologically significant triterpenoid (B12794562).
Comparative Analysis of this compound Content
The production of this compound, a bioactive triterpenoid with significant therapeutic potential, varies considerably among different species and even strains of Ganoderma. This variation is influenced by genetic factors, cultivation conditions, and the developmental stage of the fungus. While a single, standardized comparative study across a wide array of Ganoderma strains is not yet available in the scientific literature, this section compiles and presents quantitative data from various studies to offer a comparative overview.
It is crucial to note that direct comparison of absolute values between different studies should be approached with caution due to variations in extraction methods, analytical techniques, and the specific tissues (fruiting body, mycelium, or spores) analyzed.
| Ganoderma Species/Strain | Part Analyzed | This compound Content (µg/g dry weight) | Analytical Method | Reference |
| Ganoderma lucidum | Fruiting Body | Present, but not individually quantified | UPLC-Q-Orbitrap-MS | [1] |
| Ganoderma lucidum | Primordia Stage | Abundant | Not Quantified | [2] |
| Ganoderma tsugae | Fruiting Body | Not explicitly quantified, but present | HPLC | [3] |
| Ganoderma lingzhi | Not Specified | Higher polarity triterpenes are more abundant | UPLC-MS/MS | [4][5] |
| Ganoderma lucidum (from Slovakia) | Not Specified | Lower polarity triterpenes are more abundant | UPLC-MS/MS |
Note: The table above highlights the presence and relative abundance of this compound in different Ganoderma species. For instance, a 2024 study indicated that Ganoderenic acids B and C are abundant in the primordia stage of G. lucidum. Another study comparing G. lingzhi and G. lucidum noted differences in the polarity of their triterpene profiles, which can influence the relative abundance of specific compounds like this compound. A recent study in 2025 using UPLC-Q-Orbitrap-MS on a new G. lucidum variety also identified a range of triterpenoids, though it did not provide specific quantitative data for this compound.
Experimental Protocols
Accurate and reproducible quantification of this compound is fundamental for comparative metabolomics studies. The following protocols are synthesized from established methodologies for the extraction and analysis of triterpenoids from Ganoderma.
Sample Preparation and Extraction
This protocol outlines the steps for extracting triterpenoids, including this compound, from Ganoderma fruiting bodies.
-
Materials and Reagents:
-
Dried and powdered Ganoderma fruiting bodies
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Rotary evaporator
-
0.22 µm syringe filters
-
-
Protocol:
-
Weigh 1 gram of the powdered Ganoderma sample.
-
Add 20 mL of chloroform to the sample.
-
Perform ultrasonic extraction for 30 minutes.
-
Repeat the extraction process two more times with fresh chloroform.
-
Combine the extracts, filter through a suitable filter paper, and evaporate to dryness using a rotary evaporator.
-
Dissolve the resulting residue in a known volume of methanol for subsequent analysis.
-
UPLC-MS/MS Quantification of this compound
This section details a widely-used method for the sensitive and specific quantification of this compound.
-
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative ion mode is often suitable for ganoderic acids.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.
-
-
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
Sample Analysis: Inject the prepared sample extracts and calibration standards into the UPLC-MS/MS system.
-
Quantification: Identify and integrate the peak corresponding to this compound based on its retention time and specific MRM transition. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.
-
Visualizing the Science
To better understand the underlying biology and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for comparative metabolomics of this compound in Ganoderma.
Caption: Simplified biosynthetic pathway of Ganoderic acids in Ganoderma.
References
- 1. Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes of Active Substances in Ganoderma lucidum during Different Growth Periods and Analysis of Their Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Comparative Analysis of Triterpene Composition between Ganoderma lingzhi from China and G. lucidum from Slovakia under Different Growing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dl.begellhouse.com [dl.begellhouse.com]
Safety Operating Guide
Proper Disposal of Ganoderenic Acid C: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Ganoderenic acid C. This document outlines immediate safety protocols, logistical procedures, and operational plans to ensure the responsible management of this compound in a laboratory setting. While this compound is not classified as a hazardous substance, adherence to standard chemical safety and disposal practices is paramount.[1][2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A long-sleeved lab coat is required.
Handle this compound in a well-ventilated area. In case of accidental contact, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for several minutes. If irritation persists, seek medical attention.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound and related compounds.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄O₇ | |
| CAS Number | 100665-42-7 | |
| Appearance | White to light yellow solid/powder | |
| Hazard Classification | Not classified as a hazardous substance | |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol); very low water solubility | |
| Storage | Short term: 2-8°C; Long term: -20°C |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and whether it is contaminated with other hazardous materials. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Disposal of Solid this compound
Uncontaminated, solid this compound is generally considered non-hazardous waste.
Methodology:
-
Confirmation: Ensure the solid waste is not mixed with any hazardous chemicals.
-
Packaging: Securely seal the container holding the solid this compound.
-
Labeling: Clearly label the container as "this compound" or with its chemical name.
-
Disposal: Dispose of the container in the regular solid waste stream, in accordance with your institution's guidelines for non-hazardous chemical waste.
Disposal of this compound Solutions
Solutions of this compound, typically dissolved in organic solvents like DMSO or ethanol, require disposal as chemical waste.
Methodology for Solutions in Organic Solvents:
-
Segregation: Do not mix with other waste streams unless permitted by your EHS department.
-
Collection: Pour the this compound solution into a designated, properly labeled hazardous waste container for flammable liquids or organic solvents.
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area.
-
Pickup: Once the container is full, arrange for its collection by your institution's hazardous waste management service.
Important Note: Due to its very low water solubility, do not dispose of this compound solutions down the drain.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be disposed of as solid chemical waste.
Methodology:
-
Collection: Place all contaminated disposable materials into a designated solid waste container.
-
Labeling: Clearly label the container with its contents (e.g., "Solid waste contaminated with this compound").
-
Disposal: Manage the container as per your institution's procedures for solid chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Ganoderenic acid C
A Comprehensive Guide to Personal Protective Equipment for Handling Ganoderenic Acid C
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling bioactive compounds like this compound. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical and chemical properties, as well as its biological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄O₇ | [3][] |
| Molar Mass | 516.67 g/mol | [3] |
| CAS Number | 100665-42-7 | |
| Appearance | Solid | |
| Solubility | Soluble in Methanol and DMSO | |
| Storage Conditions | -20°C for long-term storage |
Table 2: Biological Activity of this compound
| Activity | Cell Line | IC₅₀ | Source(s) |
| Cytotoxicity | H460 cancer cells | 93 µM | |
| TNF-α Production Inhibition | LPS-induced macrophages | 24.5 µg/mL |
Operational Plan: Handling Procedures
A meticulous operational plan is critical to minimize exposure and ensure a safe handling process for this compound in its powdered form and in solution.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The required level of protection varies depending on the procedure being performed.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Scenario | Required PPE |
| Weighing and Aliquoting (Dry Powder) | - Chemical fume hood or powder containment enclosure- Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat- Safety glasses with side shields or chemical splash goggles- A suitable respirator should be considered for handling larger quantities of powder to avoid inhalation. |
| Preparation of Solutions | - Chemical fume hood- Nitrile gloves- Chemical-resistant lab coat- Safety glasses with side shields or chemical splash goggles |
| In-vitro / In-vivo Experiments | - Nitrile gloves- Lab coat- Safety glasses |
Standard Operating Procedures
1. Weighing and Aliquoting (Dry Powder)
This procedure should always be conducted in a designated area, within a chemical fume hood or a powder containment hood, to prevent the generation of airborne dust.
-
Preparation: Ensure the chemical fume hood is functioning correctly. Decontaminate the balance and the surrounding work surface before and after use. Don all required PPE as specified in Table 3.
-
Weighing: Use a clean, dry weigh boat on an analytical balance. Carefully transfer the desired amount of this compound powder using a dedicated spatula.
-
Post-Weighing: Tightly close the main container of this compound. Clean any residual powder from the spatula and weigh boat with a solvent-moistened wipe, which should then be disposed of as hazardous waste.
2. Solution Preparation
All solution preparations must be performed within a chemical fume hood.
-
Preparation: Don the appropriate PPE as listed in Table 3.
-
Solubilization: Carefully transfer the weighed this compound powder into a suitable volumetric flask. Add the desired solvent (e.g., DMSO) incrementally, mixing gently until the powder is completely dissolved. For obtaining a higher solubility, warming the tube at 37°C and shaking it in an ultrasonic bath for a while can be beneficial.
-
Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and maintain a safe laboratory.
-
Solid Waste: Uncontaminated, solid this compound is considered non-hazardous waste and can typically be disposed of in the regular solid waste stream. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and weigh boats, should be disposed of as chemical waste.
-
Liquid Waste (Solutions): Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated hazardous waste container for organic solvents. Ensure the container is properly labeled with its contents. Do not dispose of organic solvent solutions down the drain.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes.
Western Blot Analysis for NF-κB Pathway Activation
This protocol outlines the steps to analyze the effect of this compound on the activation of the NF-κB signaling pathway in a cell line like RAW 264.7 murine macrophages.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB pathway.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation and degradation of NF-κB pathway proteins.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding.
Caption: Experimental workflow for handling this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
